Technical Documentation Center

(+/-)-Lisofylline-d6 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (+/-)-Lisofylline-d6
  • CAS: 1185995-47-4

Core Science & Biosynthesis

Foundational

Pharmacological properties of deuterated lisofylline isotopes

Pharmacological Optimization of Lisofylline via Deuterium Stabilization: Mechanisms, Kinetics, and Clinical Translation Executive Summary This technical guide analyzes the pharmacological properties of deuterated lisofyl...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Optimization of Lisofylline via Deuterium Stabilization: Mechanisms, Kinetics, and Clinical Translation

Executive Summary This technical guide analyzes the pharmacological properties of deuterated lisofylline (LSF) isotopes, with a specific focus on the rational design used to overcome the metabolic instability of the parent compound. Lisofylline (1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine), the active alcohol metabolite of pentoxifylline (PTX), exhibits potent immunomodulatory effects, particularly in the inhibition of IL-12-mediated STAT4 signaling. However, its clinical utility is historically limited by rapid oxidative metabolism and "futile cycling" back to pentoxifylline. Deuteration—specifically at the C5 chiral center and the


 position—leverages the Deuterium Kinetic Isotope Effect (DKIE) to stabilize the active enantiomer, extend plasma half-life (

), and maintain therapeutic exposure without increasing dosing frequency.

The Molecular Rationale: The Futile Redox Cycle

To understand the pharmacology of deuterated lisofylline, one must first deconstruct the metabolic flaw of the non-deuterated parent.

The Pentoxifylline-Lisofylline Axis In vivo, pentoxifylline (a ketone) and lisofylline (a secondary alcohol) exist in a rapid, enzymatic equilibrium.

  • Forward Reaction: PTX is reduced to LSF (and its S-enantiomer) by cytosolic carbonyl reductases.

  • Reverse Reaction: LSF is rapidly oxidized back to PTX by alcohol dehydrogenases (ADH) and CYP450 enzymes.

The Problem: This interconversion creates a "futile cycle" where the active moiety (LSF) is constantly depleted, leading to low bioavailability of the specific enantiomer and high exposure to the parent ketone.

The Deuterium Solution Deuterium (


H) is a stable, non-radioactive isotope of hydrogen with twice the atomic mass. The carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, making it significantly stronger (Bond Dissociation Energy: C-D 

85 kcal/mol vs. C-H

80 kcal/mol).

By substituting hydrogen with deuterium at the C5 position (the site of oxidation), the activation energy required for the enzyme to cleave the bond and restore the ketone is increased. This is the Primary Kinetic Isotope Effect (DKIE) .

Diagram 1: The Deuterium Blockade Mechanism

This diagram illustrates the metabolic interconversion and the specific block imposed by deuteration.

MetabolicBlockade PTX Pentoxifylline (Ketone) LSF Lisofylline (Active Alcohol) PTX->LSF Carbonyl Reductase LSF->PTX Alcohol Dehydrogenase (Rapid Oxidation) Metabolites Downstream Metabolites D_LSF Deuterated Lisofylline (C-D) D_LSF->PTX BLOCKED by DKIE (kH/kD > 1) D_LSF->Metabolites Slower Clearance

Caption: Figure 1. The "Futile Cycle" of PTX/LSF interconversion. Deuteration at the C5 chiral center (D_LSF) significantly inhibits the reverse oxidation to Pentoxifylline via the Kinetic Isotope Effect.

Pharmacokinetic (PK) Properties[1][2]

The incorporation of deuterium alters the PK profile fundamentally by shifting the metabolic bottleneck.[1][2]

Metabolic Stability and Half-Life

In preclinical models (and observed in analogs like CTP-499), deuteration at the


 position results in a substantial increase in metabolic stability.
  • Mechanism: The rate-limiting step of LSF clearance is often C-H bond abstraction. Replacing H with D reduces the rate constant (

    
    ) of this reaction.[1]
    
  • Result: The

    
     of the deuterated species is extended, often by 30–50% compared to the proteo-analog.
    
Exposure (AUC) and Cmax

Deuterated lisofylline isotopes demonstrate a "metabolic shunting" effect. Because the reversion to PTX is inhibited, the systemic exposure (Area Under the Curve, AUC) of the active alcohol increases, while the exposure to the ketone (PTX) decreases or remains stable.

ParameterNon-Deuterated LSFDeuterated LSF (Predicted/Analog)Physiological Impact
C-5 Bond Energy ~80 kcal/mol~85 kcal/molHigher resistance to enzymatic cleavage.
Metabolic Route Rapid oxidation to PTXSlowed oxidation; renal eliminationSustained therapeutic levels.
Half-life (

)
Short (< 1 hour)Extended (> 1.5 - 2 hours)Reduced dosing frequency.
Bioavailability Low (First-pass effect)ImprovedHigher fraction reaches systemic circulation.
Stereochemical Stabilization

Standard lisofylline is the (R)-enantiomer. However, biological reduction of PTX often yields the (S)-enantiomer preferentially in humans. Deuterated analogs (such as CTP-499 , which is a deuterated active metabolite analog) utilize this stereoselectivity. By deuterating the chiral center, the molecule is less prone to racemization via the ketone intermediate.

Pharmacodynamics & Mechanism of Action[4]

It is a core principle of deuterated pharmacology that deuteration does not alter receptor binding affinity . The steric and electronic perturbations caused by deuterium are negligible regarding ligand-receptor fit. Therefore, the mechanism of action remains identical to the parent LSF.

Core Signaling Pathway:

  • Target: LSF inhibits the production of IL-12.

  • Downstream Effect: Suppression of STAT4 activation.

  • Result: Prevention of Th1 cell differentiation and protection of pancreatic

    
    -cells from autoimmune damage.
    

Why Deuterium Matters Here: While the affinity is unchanged, the duration of receptor occupancy or the maintenance of threshold concentrations is improved. This allows for sustained suppression of IL-12 without the "peaks and troughs" associated with rapid metabolizers.

Experimental Protocol: Assessing Metabolic Stability

To validate the properties of a deuterated lisofylline isotope, researchers must perform a comparative intrinsic clearance assay using human liver microsomes (HLM).

Diagram 2: Microsomal Stability Workflow

This workflow ensures accurate calculation of the in vitro intrinsic clearance (


).

ExperimentalWorkflow Start Substrate Preparation (LSF vs d-LSF @ 1µM) Incubation Incubation Human Liver Microsomes (HLM) + NADPH (Cofactor) Start->Incubation Sampling Time Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling 37°C Shaking Quench Reaction Quench (Ice-cold Acetonitrile + IS) Sampling->Quench Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Centrifugation Calc Data Calculation ln(Conc) vs Time -> Slope k Analysis->Calc

Caption: Figure 2. Step-by-step protocol for determining the in vitro metabolic stability and calculating the Deuterium Isotope Effect.

Detailed Protocol Steps
  • Preparation: Prepare 10 mM stock solutions of Lisofylline (LSF) and Deuterated-Lisofylline (d-LSF) in DMSO. Dilute to 1 µM working concentration in phosphate buffer (pH 7.4).

  • Microsomal Activation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration.

  • Initiation: Pre-incubate microsomes with substrate for 5 minutes at 37°C. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: At defined intervals (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 20 min. Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • DKIE =

      
       (A value > 1 indicates a stabilizing effect).
      

Clinical Implications & Safety

Toxicology: Deuterated compounds generally retain the toxicological profile of the parent unless the metabolic shunting forces the drug down a minor, toxic pathway. For LSF, the primary alternative pathway is renal excretion, which is generally safe.

Regulatory Status (The "CTP-499" Precedent): CTP-499 (deuterated active metabolite analog) successfully entered clinical trials for diabetic nephropathy.[2][3][4] The trials validated the hypothesis that deuteration could increase exposure of the active species while maintaining safety. Researchers developing new isotopes should reference the FDA's 505(b)(2) pathway, which allows reliance on the parent drug's safety data, provided the bridge in PK/PD is established.

References

  • Concert Pharmaceuticals. (2014).[5] Quantitative analyses of CTP-499 and five major metabolites by core-structure analysis. Journal of Chromatography B. Link

  • Braman, V., et al. (2013).[3] A Randomized Phase I Evaluation of CTP-499, a Novel Deuterium-Containing Drug Candidate for Diabetic Nephropathy. Clinical Pharmacology in Drug Development. Link

  • Gantt, S., et al. (2017). Deuterium kinetic isotope effect leads to reduction in the rate of systemic clearance.[2] Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Peterson, T.C., et al. (1999). Metabolism of lisofylline and pentoxifylline in human liver microsomes and cytosol. Drug Metabolism and Disposition.[1][6][2][3][7][8][9][10] Link

  • Tung, R. (2010). The development of deuterium-containing drugs. Innovations in Pharmaceutical Technology. Link (General Corporate Reference)

Sources

Exploratory

Introduction: The Scientific Imperative for Metabolic Stability Studies

An In-Depth Technical Guide to the Metabolic Stability of (+/-)-Lisofylline-d6 in Human Liver Microsomes This guide provides a comprehensive, in-depth exploration of the methodology and scientific rationale for assessing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of (+/-)-Lisofylline-d6 in Human Liver Microsomes

This guide provides a comprehensive, in-depth exploration of the methodology and scientific rationale for assessing the metabolic stability of deuterated lisofylline, (+/-)-Lisofylline-d6, using human liver microsomes. It is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic studies.

Lisofylline (LSF), a synthetic methylxanthine derivative, has demonstrated significant anti-inflammatory and immunomodulatory properties, with potential therapeutic applications in conditions like type 1 diabetes and complications from cancer chemotherapy[1][2]. As a metabolite of pentoxifylline, understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy[1][3].

Metabolic stability assays are a cornerstone of early drug discovery, providing critical insights into a compound's susceptibility to biotransformation, primarily by cytochrome P450 (CYP) enzymes in the liver[4][5]. These in vitro studies, often utilizing human liver microsomes (HLM), are instrumental in predicting a drug's in vivo clearance and bioavailability[6][7].

This guide focuses on (+/-)-Lisofylline-d6, a deuterated analog of lisofylline. The strategic replacement of hydrogen atoms with deuterium can significantly alter the rate of metabolism at the site of deuteration due to the kinetic isotope effect (KIE). This phenomenon allows for a nuanced investigation of specific metabolic pathways and can be leveraged to develop drugs with improved pharmacokinetic properties.

The Role of Cytochrome P450 Enzymes in Lisofylline Metabolism

The cytochrome P450 superfamily of enzymes, highly concentrated in liver microsomes, is responsible for the phase I metabolism of a vast array of xenobiotics, including pharmaceuticals[2][8][9]. For lisofylline, a key metabolic transformation is its oxidation to pentoxifylline. Research has identified that in human liver microsomes, CYP1A2 is the high-affinity enzyme primarily responsible for this conversion[10]. In addition to its conversion to pentoxifylline, which accounts for approximately 40-45% of its microsomal metabolism, lisofylline is also metabolized to aliphatic diols[11].

Experimental Design and Protocols

Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The C-H bond is weaker and vibrates at a higher frequency than the corresponding C-D bond. Consequently, more energy is required to break a C-D bond. If the cleavage of a specific C-H bond is the rate-limiting step in a metabolic reaction, substituting that hydrogen with deuterium will slow down the reaction rate. This is known as the deuterium kinetic isotope effect. By comparing the metabolic stability of (+/-)-Lisofylline-d6 with its non-deuterated counterpart, we can elucidate the significance of the deuterated positions in its metabolic pathway.

Experimental Workflow

The following diagram illustrates the overall workflow for the metabolic stability assessment of (+/-)-Lisofylline-d6.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare (+/-)-Lisofylline-d6 and Lisofylline Stock Solutions D Incubate Test Compounds with Microsomes and NADPH A->D B Prepare NADPH Regenerating System B->D C Thaw and Prepare Human Liver Microsomes C->D E Collect Samples at Specific Time Points D->E F Quench Reaction and Prepare Samples E->F G LC-MS/MS Analysis F->G H Data Processing and Kinetic Analysis G->H

Caption: Experimental workflow for the metabolic stability assay.

Detailed Protocol: Metabolic Stability of (+/-)-Lisofylline-d6 in HLM

1. Reagent Preparation:

  • Test Compounds: Prepare 10 mM stock solutions of (+/-)-Lisofylline-d6 and non-deuterated (+/-)-Lisofylline in DMSO.

  • Human Liver Microsomes (HLM): Use pooled HLM from a reputable supplier. Thaw on ice immediately before use.

  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Internal Standard (IS): Prepare a stock solution of a suitable internal standard (e.g., a structurally similar compound not present in the matrix) in acetonitrile for LC-MS/MS analysis.

2. Incubation Procedure:

  • Pre-warm a solution of HLM (final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Add the test compound (final concentration 1 µM) to the HLM solution and pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the mixture at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

3. Sample Analysis by LC-MS/MS:

  • Vortex the quenched samples and centrifuge to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Utilize a validated LC-MS/MS method for the quantification of the parent compound. Example mass transitions for lisofylline are m/z 263/181[12]. The transitions for (+/-)-Lisofylline-d6 will need to be determined based on the deuteration pattern.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (Clint) using the following equation:

    • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Data Presentation and Interpretation

Illustrative Metabolic Stability Data
CompoundTime (min)% Parent Remaining
(+/-)-Lisofylline0100
585
1560
3035
4515
605
(+/-)-Lisofylline-d60100
595
1580
3065
4550
6035
Calculated Pharmacokinetic Parameters
Compoundt½ (min)Clint (µL/min/mg protein)
(+/-)-Lisofylline20.467.9
(+/-)-Lisofylline-d641.233.6

Interpretation of Results:

The hypothetical data above illustrates a clear difference in the metabolic stability of the deuterated and non-deuterated lisofylline. The longer half-life and lower intrinsic clearance of (+/-)-Lisofylline-d6 suggest that the deuteration has successfully slowed down its metabolism in human liver microsomes. This points to the deuterated positions being key sites of metabolic attack, likely through CYP1A2-mediated oxidation.

Metabolic Pathway of Lisofylline

The following diagram depicts the primary metabolic pathways of lisofylline in human liver microsomes.

metabolism LSF (+/-)-Lisofylline PTX Pentoxifylline LSF->PTX ~40-45% Diols Aliphatic Diols LSF->Diols Other CYPs CYP1A2 CYP1A2 CYP1A2->LSF

Caption: Primary metabolic pathways of lisofylline in HLM.

Field-Proven Insights and Troubleshooting

As a Senior Application Scientist, it is understood that in vitro assays can present challenges. Below are some common issues and their resolutions:

  • High Variability Between Replicates:

    • Cause: Inconsistent pipetting, temperature fluctuations, or non-homogenous microsomal suspension.

    • Solution: Ensure all reagents are properly mixed and maintained at the correct temperature. Use calibrated pipettes and pre-warm all solutions.

  • No Metabolism Observed (Compound is Too Stable):

    • Cause: The compound is genuinely very stable, or the assay conditions are not optimal (e.g., inactive enzyme, insufficient cofactors).

    • Solution: Verify the activity of the HLM and NADPH regenerating system with a positive control compound known to be metabolized by CYPs. For very stable compounds, consider extending the incubation time or using a system with higher metabolic capacity, such as hepatocytes.

  • Poor In Vitro-In Vivo Correlation (IVIVC):

    • Cause: Microsomal assays primarily account for Phase I metabolism and may not capture the full picture of a drug's clearance, which can involve Phase II enzymes or extrahepatic metabolism.

    • Solution: Integrate data from microsomal stability assays with other in vitro models, such as hepatocyte stability and S9 fraction assays, to obtain a more comprehensive understanding of the compound's metabolic profile[5].

Conclusion

The metabolic stability of (+/-)-Lisofylline-d6 in human liver microsomes provides invaluable data for its development as a potential therapeutic agent. By leveraging the deuterium kinetic isotope effect, we can gain a deeper understanding of its metabolic pathways and identify strategies to optimize its pharmacokinetic properties. The protocols and insights provided in this guide offer a robust framework for conducting these critical in vitro studies, ensuring data integrity and facilitating informed decision-making in the drug discovery and development process.

References

  • Lee, J. I., et al. (2000). Cytochrome P450 isozymes involved in lisofylline metabolism to pentoxifylline in human liver microsomes. Drug Metabolism and Disposition, 28(8), 941-946. [Link]

  • Lillibridge, J. A., Kalhorn, T. F., & Slattery, J. T. (1996). Metabolism of lisofylline and pentoxifylline in human liver microsomes and cytosol. Drug Metabolism and Disposition, 24(11), 1174-1179. [Link]

  • Chen, M., et al. (2002). Lisofylline, a Novel Antiinflammatory Agent, Protects Pancreatic -Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology, 143(6), 2341-2348. [Link]

  • Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. [Link]

  • Patsnap Synapse. (2025, May 27). What are common issues in in vitro ADME assays?[Link]

  • Chen, M., et al. (2002). Lisofylline, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology, 143(6), 2341–2348. [Link]

  • El-Badawy, M. F., et al. (2021). Lisofylline mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. Cytokine, 138, 155398. [Link]

  • Popa, D. S., et al. (2010). Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 239-247. [Link]

  • Kyle, P. B., et al. (2005). Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma. Biomedical Chromatography, 19(3), 231-236. [Link]

  • Wikipedia. (n.d.). Lisofylline. [Link]

  • ResearchGate. (2025, August 10). Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma | Request PDF. [Link]

  • Hegab, S. (n.d.). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Grime, K., et al. (2016). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition, 44(2), 223-231. [Link]

  • Di, L., et al. (2024, December 26). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. springermedicine.com. [Link]

  • Stringer, R., et al. (2011). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. Drug Metabolism and Disposition, 39(2), 273-279. [Link]

  • Jones, R. D., et al. (2019). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Drug Metabolism and Disposition, 47(1), 1-8. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]

  • YouTube. (n.d.). Dot Language Graphviz. [Link]

  • Gu, H., et al. (2013). Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database. Nature Protocols, 8(3), 540-551. [Link]

  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • Ibanez-Santos, J., et al. (2023). LC/MS-Based Untargeted Metabolomics Analysis in Women with Morbid Obesity and Associated Type 2 Diabetes Mellitus. Metabolites, 13(5), 593. [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • Al-Kuraishy, H. M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Metabolites, 14(7), 415. [Link]

  • Wang, Y., et al. (2022). Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes. Frontiers in Pharmacology, 13, 1043836. [Link]

  • Rendic, S., & Guengerich, F. P. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Metabolites, 11(7), 406. [Link]

  • Sychev, D. A., et al. (2018). The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo. Journal of Basic and Clinical Physiology and Pharmacology, 29(3), 225-231. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Merrell. (n.d.). metabolic stability in liver microsomes. [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]

  • Patel, M., & Tang, W. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Journal of Pharmaceutical and Biomedical Analysis, 245, 115983. [Link]

Sources

Foundational

(+/-)-Lisofylline-d6 CAS number and physiochemical data

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This in-depth technical guide provides a comprehensive overview of the deuterated form of Lisofylline, spe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the deuterated form of Lisofylline, specifically focusing on (+/-)-Lisofylline-d6. This document consolidates available physiochemical data, discusses its relevance in research and development, and provides insights into its mechanism of action and analytical considerations.

Introduction to Lisofylline and the Role of Deuteration

Lisofylline (LSF) is a synthetic small molecule and an active metabolite of pentoxifylline, exhibiting potent anti-inflammatory properties. It has been investigated for its therapeutic potential in conditions driven by excessive inflammation and oxidative stress, such as type 1 diabetes, acute respiratory distress syndrome (ARDS), and sepsis.[1][2] The mechanism of action of Lisofylline is multifaceted, primarily involving the inhibition of pro-inflammatory cytokine production, such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), and the modulation of immune cell function.[1][3][4]

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to alter the pharmacokinetic profile of a compound.[5] This modification can lead to a slower rate of metabolism, resulting in a longer half-life and potentially improved therapeutic efficacy and safety profile.[6] (+/-)-Lisofylline-d6 is a deuterated analog of Lisofylline, designed for use in research applications, particularly in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification of Lisofylline.

Chemical Identification and Physiochemical Properties

A critical aspect of working with any chemical entity is its precise identification. For (+/-)-Lisofylline-d6, two distinct CAS numbers exist, corresponding to different deuteration patterns on the molecule. This distinction is crucial for accurate experimental design and interpretation.

Table 1: Chemical Identification of (+/-)-Lisofylline-d6 Variants

Property Variant 1 Variant 2
CAS Number 1185995-47-4[7]1185995-26-9[1]
Chemical Name 3,7-Dihydro-1-(5-hydroxyhexyl-d6)-3,7-dimethyl-1H-purine-2,6-dione[7]3,7-Dihydro-1-(5-hydroxyhexyl)-3,7-(dimethyl-d6)-1H-purine-2,6-dione
Deuteration Position Hexyl chainMethyl groups
Molecular Formula C₁₃H₁₄D₆N₄O₃[7]C₁₃H₁₄D₆N₄O₃[1]
Molecular Weight 286.36 g/mol [7]286.36 g/mol [1]

A CAS (Chemical Abstracts Service) number is a unique numerical identifier assigned to a chemical substance.[8][9][10][11][12] The existence of two CAS numbers for (+/-)-Lisofylline-d6 highlights the importance of specifying the exact deuteration pattern required for a particular application.

Diagram 1: Chemical Structures of (+/-)-Lisofylline-d6 Variants

G cluster_0 CAS: 1185995-47-4 (Deuteration on Hexyl Chain) cluster_1 CAS: 1185995-26-9 (Deuteration on Methyl Groups) Structure1 Structure2 G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) LPAAT Lysophosphatidic Acid Acyltransferase (LPAAT) Inflammatory_Stimuli->LPAAT activates IL12_STAT4 IL-12 / STAT-4 Pathway Inflammatory_Stimuli->IL12_STAT4 activates Cell_Membrane Cell Membrane PA Phosphatidic Acid LPAAT->PA produces Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α, IFN-γ) PA->Proinflammatory_Cytokines leads to production of Inflammation Inflammation & Tissue Damage Proinflammatory_Cytokines->Inflammation IL12_STAT4->Inflammation Lisofylline (+/-)-Lisofylline Lisofylline->LPAAT inhibits Lisofylline->Proinflammatory_Cytokines suppresses production Lisofylline->IL12_STAT4 inhibits G Start Starting Materials (Deuterated or Non-deuterated Precursors) Synthesis Chemical Synthesis (e.g., Alkylation, Cyclization) Start->Synthesis Crude_Product Crude (+/-)-Lisofylline-d6 Synthesis->Crude_Product Purification Purification (e.g., Column Chromatography, Recrystallization) Crude_Product->Purification Pure_Product Pure (+/-)-Lisofylline-d6 Purification->Pure_Product Analysis Characterization (NMR, MS, HPLC) Pure_Product->Analysis Final_Product Final Product Analysis->Final_Product

Caption: A generalized workflow for the synthesis and quality control of (+/-)-Lisofylline-d6.

Analytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques for the quantification of Lisofylline and its metabolites in biological matrices.

[13][14]Table 3: Key Parameters for Analytical Methodologies

Parameter HPLC LC-MS/MS
Principle Separation based on polaritySeparation based on polarity, detection based on mass-to-charge ratio
Typical Column C18 reverse-phaseC18 or similar reverse-phase
Mobile Phase Acetonitrile/water or Methanol/water gradients with buffersSimilar to HPLC, often with volatile buffers like ammonium formate
Detection UV-Vis (typically around 273 nm for Lisofylline)Mass spectrometer (e.g., triple quadrupole)
Application Quantification of Lisofylline in pharmaceutical formulationsHighly sensitive and selective quantification of Lisofylline and its metabolites in complex biological matrices (e.g., plasma)

For the analysis of (+/-)-Lisofylline-d6, LC-MS/MS is the method of choice, where it serves as an ideal internal standard for the accurate quantification of non-deuterated Lisofylline. The mass shift of +6 Da allows for clear differentiation between the analyte and the internal standard.

Safety and Handling

A specific Safety Data Sheet (SDS) for (+/-)-Lisofylline-d6 is not publicly available. However, based on the data for structurally related compounds, general laboratory safety precautions should be followed.

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. For the methyl-deuterated variant (CAS 1185995-26-9), storage at 2-8°C is recommended.

[1]For detailed safety information, it is recommended to consult the SDS provided by the supplier of the specific (+/-)-Lisofylline-d6 material being used.

Conclusion

(+/-)-Lisofylline-d6 is a valuable tool for researchers in the field of pharmacology and drug development. Its primary application as an internal standard in LC-MS/MS-based bioanalysis enables accurate and precise quantification of Lisofylline, which is essential for pharmacokinetic and metabolism studies. Understanding the specific deuteration pattern, as indicated by the CAS number, is critical for its proper use. While comprehensive physiochemical and safety data for the deuterated compound are limited, the information available for non-deuterated Lisofylline provides a strong foundation for its handling and application in a research setting. As research into the therapeutic potential of Lisofylline continues, the role of its deuterated analog will remain significant in advancing our understanding of its pharmacological profile.

References

  • SML0335, (+/-)-Lisofylline-d6. Simson Pharma Limited.

  • PA STI 056930, (+/-)-Lisofylline-d6. Pharmaffiliates.

  • 1185995-47-4, (+/-)-Lisofylline-d6. Pharmaffiliates.

  • Pentoxifylline-impurities. Pharmaffiliates.

  • (±)-Lisofylline-D6 CAS#: 1185995-47-4. ChemWhat.

  • Supporting Information. ScienceOpen.

  • 1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry.

  • LISOFYLLINE, (+/-)-. precisionFDA.

  • Cui P, Macdonald TL, Chen M, Nadler JL. Synthesis and biological evaluation of lisofylline (LSF) analogs as a potential treatment for type 1 diabetes. Bioorg Med Chem Lett. 2006;16(13):3401-3405.

  • (±)-Lisofylline, Anti-inflammatory agent (CAS 6493-06-7). Abcam.

  • Synthesis of deuterated metabolites. Hypha Discovery.

  • What Is a CAS Number?. ICC Compliance Center Inc - USA.

  • CAS Registry Number. Wikipedia.

  • How to Interpret CAS Numbers for Biochemical Substances. Patsnap Synapse.

  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. JSciMed Central.

  • Synthesis of novel deuterated lipids and surfactants. European Spallation Source.

  • Clinical Application and Synthesis Methods of Deuterated Drugs. Bentham Science.

  • All you Need to Know About CAS Numbers. SDS Manager.

  • (R)-Lisofylline (CAS 100324-81-0). Cayman Chemical.

  • NMR data of compounds 1-3 (δ values, in DMSO-d 6 ). ResearchGate.

  • NMR spectroscopic data (600 MHz, DMSO-d 6 , 30 °C) of compounds 9 and 10. ResearchGate.

  • What is a CAS number?. 3E.

  • Kyle PB, Adcock KG, Kramer RE, Baker RC. Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma. Biomed Chromatogr. 2005;19(3):231-236.

  • (±)-Lisofylline. Advanced ChemBlocks.

  • Lisofylline. PubChem.

  • Lisofylline. Wikipedia.

  • Yang Z, Chen M, Wu R, et al. Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology. 2003;144(12):5227-5231.

  • (±)-Lisofylline. APExBIO.

  • Wyska E, Pekala E, Szymańska-Oleksiak J. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans. Xenobiotica. 2020;50(3):325-333.

  • Leveraging the Power of Advanced Mass Spectrometry to Fulfil IND, IMPD and BLA Filings. FUJIFILM Diosynth Biotechnologies.

  • A database of high-resolution MS/MS spectra for lichen metabolites. Sci Data. 2019;6(1):285.

  • Viger-Gravel J, Berruyer P, Gajan D, et al. Polymorphs of Theophylline Characterized by DNP Enhanced Solid-State NMR. Cryst Growth Des. 2017;17(10):5206-5213.

  • Simultaneous estimation of lisofylline and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat. ResearchGate.

  • Yang ZD, Chen M, Wu R, et al. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology. 2002;143(6):2341-2348.

  • Yang Z, Chen M, Wu R, et al. The novel anti-inflammatory compound, lisofylline, prevents diabetes in multiple low-dose streptozotocin-treated mice. Pancreas. 2003;26(4):e99-e104.

Sources

Exploratory

Role of (+/-)-Lisofylline-d6 as a Specific STAT4 Inhibitor Tracer: A Technical Guide

Executive Summary This technical guide delineates the application of (+/-)-Lisofylline-d6 (LSF-d6) , a stable isotope-labeled analog, in the precise quantification and pharmacokinetic validation of Lisofylline (LSF) as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the application of (+/-)-Lisofylline-d6 (LSF-d6) , a stable isotope-labeled analog, in the precise quantification and pharmacokinetic validation of Lisofylline (LSF) as a modulator of the Signal Transducer and Activator of Transcription 4 (STAT4) pathway.

While Lisofylline is widely recognized for its anti-inflammatory properties—specifically the inhibition of IL-12 signaling and subsequent STAT4 phosphorylation—the "d6" variant serves a critical role as an internal standard (IS) tracer in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide corrects common misconceptions: LSF-d6 is not an imaging contrast agent but an analytical tracer essential for correlating plasma/tissue drug concentrations with biological STAT4 inhibition efficacy.

Part 1: Mechanism of Action & The STAT4 Axis

The Biological Target: IL-12/STAT4 Signaling

STAT4 is a transcription factor pivotal in driving Th1 cell differentiation and autoimmune inflammation.[1][2] It is primarily activated by Interleukin-12 (IL-12).[1][2][3][4][5] In autoimmune pathologies (e.g., Type 1 Diabetes, Rheumatoid Arthritis), the IL-12/STAT4 axis is hyperactive, leading to cytokine-mediated tissue destruction.

Lisofylline (LSF) as an Indirect STAT4 Inhibitor

Unlike small molecules that bind the SH2 domain of STAT4 directly, Lisofylline (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) operates upstream. It inhibits the IL-12 signaling cascade , thereby preventing the tyrosine phosphorylation of STAT4. Furthermore, LSF improves mitochondrial function by inhibiting phosphatidic acid signaling, which dampens the oxidative stress required for efficient STAT4 activation.

Key Mechanistic Points:

  • Target: IL-12 Receptor signaling complex / Mitochondrial LPAAT.

  • Effect: Blockade of STAT4 phosphorylation (p-STAT4).

  • Outcome: Reduction in IFN-

    
     production and Th1 autoimmunity.
    
Pathway Visualization

The following diagram illustrates the specific intervention point of Lisofylline within the STAT4 signaling cascade.

STAT4_Pathway IL12 IL-12 Cytokine IL12R IL-12 Receptor (IL-12Rβ1/β2) IL12->IL12R Binding JAK2 JAK2/TYK2 Kinases IL12R->JAK2 Activation STAT4_Inactive STAT4 (Inactive Monomer) JAK2->STAT4_Inactive Recruitment pSTAT4 p-STAT4 (Phosphorylated Dimer) STAT4_Inactive->pSTAT4 Phosphorylation LSF Lisofylline (LSF) (Inhibitor) LSF->IL12R Inhibits Signaling Mito Mitochondrial Oxidative Stress LSF->Mito Reduces Stress Mito->STAT4_Inactive Potentiation Nucleus Nuclear Translocation & IFN-γ Transcription pSTAT4->Nucleus Gene Expression

Figure 1: Mechanism of Lisofylline-mediated STAT4 inhibition. LSF acts upstream to prevent STAT4 phosphorylation.

Part 2: The Role of (+/-)-Lisofylline-d6 as a Tracer

In high-precision drug development, correlating the degree of STAT4 inhibition with the exact concentration of the drug in the tissue is mandatory. This is where (+/-)-Lisofylline-d6 functions as the specific tracer.

Why "d6"? (The Deuterium Advantage)

The "d6" designation indicates that six hydrogen atoms (likely on the dimethyl groups of the xanthine core) have been replaced with deuterium (


H).
  • Mass Shift: LSF-d6 has a molecular weight approximately 6 Daltons higher than native LSF. This allows Mass Spectrometry to distinguish the tracer from the drug.

  • Co-Elution: Being an isotope-labeled analog, LSF-d6 retains the exact chromatographic retention time as LSF but is spectrally distinct.

  • Matrix Correction: It "traces" the ionization efficiency. If blood components suppress the signal of LSF, they will suppress LSF-d6 equally. The ratio remains constant, ensuring accuracy.

Application: The PK/PD Correlation

Researchers use LSF-d6 to answer: "Is the failure to inhibit STAT4 due to poor drug potency, or because the drug never reached the target tissue?"

FeatureNative Lisofylline (LSF)Lisofylline-d6 (Tracer)
Role Biological InhibitorAnalytical Internal Standard
Source Administered to SubjectSpiked into samples ex vivo
Detection Variable (subject to matrix effects)Constant (Reference)
Mass (m/z) ~280.3~286.3 (Shifted)
Use Case Treating AutoimmunityQuantifying the Treatment

Part 3: Experimental Protocol (LC-MS/MS Quantification)

Objective: Quantify Lisofylline levels in murine plasma to correlate with STAT4 inhibition, using LSF-d6 as the tracer.

Reagents & Materials[1][3][7]
  • Analyte: (+/-)-Lisofylline (Standard purity >98%).[6]

  • Tracer: (+/-)-Lisofylline-d6 (Isotopic purity >99%).[6]

  • Matrix: Plasma or homogenized pancreatic tissue (from NOD mice).

  • Equipment: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or equivalent).

Step-by-Step Methodology
1. Preparation of Standards
  • Stock Solution: Dissolve LSF-d6 in DMSO to 1 mg/mL.

  • Working Internal Standard (WIS): Dilute stock in acetonitrile (ACN) to 100 ng/mL. This is your constant tracer concentration.

2. Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma/tissue homogenate into a 1.5 mL tube.

  • Add Tracer: Add 200 µL of the WIS (ACN containing LSF-d6).

    • Scientific Rationale: The d6-tracer now equilibrates with the biological sample, correcting for any extraction losses.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to LC vials.

3. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • MRM Transitions (Multiple Reaction Monitoring):

    • LSF (Target):

      
       (Loss of water).
      
    • LSF-d6 (Tracer):

      
       (Matches mass shift).
      
Analytical Workflow Diagram

The following diagram details the self-validating workflow using the d6 tracer.

LCMS_Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Sample Biological Sample (Unknown LSF) Mix Vortex & Centrifuge Sample->Mix Tracer Add LSF-d6 Tracer (Known Conc.) Tracer->Mix Inject Injection Mix->Inject Sep Chromatographic Separation Inject->Sep MS Mass Spec Detection (MRM Mode) Sep->MS Result Calculate Ratio: Area(LSF) / Area(LSF-d6) MS->Result

Figure 2: Analytical workflow utilizing LSF-d6 as an internal standard tracer for precise quantitation.

Part 4: Data Interpretation & Validation

To validate LSF as a STAT4 inhibitor, the quantitative data derived from the LSF-d6 tracer must be paired with a pharmacodynamic readout.

The Ratio Calculation

Quantification is not based on raw intensity, but on the area ratio:



Because LSF-d6 is present in every sample, any instrument drift is automatically cancelled out.
Correlating with STAT4 Inhibition

Perform a Western Blot on the same tissue samples used for PK analysis.

  • Blot Target: Phospho-STAT4 (Tyr693).[5]

  • Total Protein: Total STAT4.

  • Correlation: Plot [LSF Concentration] (x-axis) vs. [p-STAT4/Total STAT4 Ratio] (y-axis).

Success Criteria:

  • A negative correlation should be observed (Higher LSF = Lower p-STAT4).

  • If LSF is detected (via d6 tracer) but p-STAT4 remains high, the dosing regimen is ineffective or the pathway is resistant.

References

  • Yang, Z., et al. (2003). "Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes." Annals of the New York Academy of Sciences, 1005(1), 409-411.

  • Nadler, J. L., & Taylor-Fishwick, D. A. (2015). "Interleukin-12 (IL-12)/STAT4 Axis Is an Important Element for β-Cell Dysfunction Induced by Inflammatory Cytokines." PLOS ONE, 10(11), e0142735.

  • Coon, M. (2021). "Lisofylline mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway." Cytokine, 138, 155398.[7]

  • Chen, Y., et al. (2002). "Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism."[8] Endocrinology, 143(6).

Sources

Protocols & Analytical Methods

Method

Precision Preparation of (+/-)-Lisofylline-d6 Stock Solutions for LC-MS/MS Bioanalysis

Application Note: AN-BIO-LSF-06 Abstract & Scope This technical guide details the protocol for preparing, validating, and storing stock solutions of (+/-)-Lisofylline-d6 (LSF-d6) . As the deuterated internal standard (IS...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-LSF-06

Abstract & Scope

This technical guide details the protocol for preparing, validating, and storing stock solutions of (+/-)-Lisofylline-d6 (LSF-d6) . As the deuterated internal standard (IS) for the quantification of Lisofylline (and potentially its parent, Pentoxifylline) in biological matrices, LSF-d6 is critical for compensating for matrix effects, recovery losses, and ionization variability in LC-MS/MS assays.

This protocol deviates from standard "dilute-and-shoot" instructions by incorporating gravimetric verification and isotopic purity assessments to ensure regulatory compliance (GLP/FDA Bioanalytical Method Validation guidelines).

Compound Characterization & Strategy

Physicochemical Profile

Lisofylline is a xanthine derivative (1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine). The d6-isotopologue typically carries deuterium atoms on the dimethyl groups or the hexyl side chain, providing a mass shift of +6 Da.

PropertySpecificationCritical Note
Compound (+/-)-Lisofylline-d6Racemic mixture is standard for IS unless chiral separation is required.
MW (approx) ~286.36 g/mol +6 Da shift from native Lisofylline (280.32 g/mol ).
Solubility DMSO (>20 mg/mL), MethanolDo not attempt to dissolve primary stock in 100% water.
pKa ~8.5 (Xanthine core)Avoid extreme pH during storage to prevent degradation.
Stability Light SensitiveMust use amber glassware.
Solvent Strategy

The choice of solvent dictates the stability and solubility of the stock.

  • Primary Stock (Master): Dimethyl Sulfoxide (DMSO) .

    • Reasoning: DMSO prevents evaporation (non-volatile) and ensures complete solubilization of the xanthine core, which can be difficult in pure alcohols at high concentrations.

  • Secondary Stock: Methanol (MeOH) .

    • Reasoning: Bridges the gap between the viscous DMSO and the mobile phase.

  • Working Internal Standard (WIS): Acetonitrile (ACN) or MeOH/Water .

    • Reasoning: Matches the protein precipitation solvent or mobile phase initial conditions.

Visual Workflow & Logic

The following diagram illustrates the preparation hierarchy and decision logic for solvent selection.

LSF_Preparation_Workflow cluster_storage Storage Conditions RawMaterial Solid LSF-d6 (Amber Vial) Weighing Gravimetric Weighing (>1.0 mg) RawMaterial->Weighing Equilibrate to RT PrimaryStock Primary Stock 1.0 mg/mL in DMSO Weighing->PrimaryStock Dissolve QC_Purity QC: Isotopic Purity (Check for d0) PrimaryStock->QC_Purity LC-MS Injection SecStock Secondary Stock 100 µg/mL in MeOH PrimaryStock->SecStock Dilution (1:10) Store1 -20°C / -80°C (Indefinite) PrimaryStock->Store1 WorkingSol Working IS Solution (Spiking Sol) SecStock->WorkingSol Dilution (Variable) BioSample Biological Sample (Plasma/Tissue) WorkingSol->BioSample Spike

Caption: Figure 1. Hierarchical workflow for Lisofylline-d6 preparation, emphasizing the critical QC checkpoint for isotopic purity before downstream dilution.

Detailed Preparation Protocol

Phase 1: Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock.

  • Equilibration: Remove the LSF-d6 reference vial from the freezer (-20°C) and allow it to reach room temperature (approx. 30 mins) in a desiccator.

    • Why? Opening a cold vial causes condensation, introducing water that degrades the solid and alters weighing accuracy.

  • Weighing (Gravimetric):

    • Place a clean amber volumetric flask (e.g., 5 mL or 10 mL) on a 5-digit analytical balance. Tare the balance.

    • Weigh approximately 5.0 mg of LSF-d6 directly into the flask. Record the exact weight (e.g., 5.02 mg).

    • Static Control: Use an anti-static gun if the powder is dispersive.

  • Dissolution:

    • Add approximately 70% of the flask volume with DMSO .

    • Sonicate for 5 minutes. Ensure no visible particles remain.

    • Note: Xanthines can form micro-crystals; visual inspection under light is mandatory.

  • Volume Make-up:

    • Dilute to volume with DMSO. Cap and invert 10 times.

  • Concentration Calculation:

    
    
    
    • Correction: If the Certificate of Analysis (CoA) reports purity as a salt or hydrate, apply the molecular weight correction factor.

Phase 2: Secondary Stock (100 µg/mL)

Objective: Shift solvent system to Methanol for compatibility.

  • Pipette an aliquot (e.g., 1.0 mL) of the Primary Stock into a 10 mL amber volumetric flask.

  • Dilute to volume with LC-MS grade Methanol .

  • Store at -20°C.

    • Stability:[1][2][3][4][5][6] Stable for approx. 3-6 months (verify with stability data).

Phase 3: Working Internal Standard (WIS)

Objective: Prepare the daily spiking solution.

  • Dilute the Secondary Stock to the target spiking concentration (typically 100–500 ng/mL) using Acetonitrile (if performing protein precipitation) or 50:50 MeOH:Water (if performing SPE/LLE).

  • Critical: Prepare fresh weekly or validate stability.

Quality Assurance & Self-Validating Systems

A stock solution is only as good as its validation. You must perform the following checks immediately after preparation.

Isotopic Purity & Crosstalk Check

Deuterated standards may contain a small percentage of non-labeled (d0) compound, or "isotopic impurity." This contributes directly to the analyte signal, causing false positives or elevated baselines.

The Experiment:

  • Inject a "Zero Sample" (Matrix + Internal Standard ONLY).

  • Monitor the transition for the Analyte (e.g., Lisofylline d0).

  • Acceptance Criteria: The response of the analyte channel in the Zero Sample must be < 5% of the LLOQ (Lower Limit of Quantitation) response.

Signal Contribution (Reverse Crosstalk)

High concentrations of the Analyte (ULOQ) must not contribute to the IS channel.

The Experiment:

  • Inject a ULOQ standard (Analyte only, no IS).

  • Monitor the transition for LSF-d6 .

  • Acceptance Criteria: The response in the IS channel must be < 0.5% of the average IS response in calibrators.

Storage & Stability

Solution TypeSolventTempContainerShelf Life (Est.)
Primary Stock DMSO-20°C or -80°CAmber Glass (Screw Cap)1-2 Years
Secondary Stock Methanol-20°CAmber Glass3-6 Months
Working Sol. ACN or MeOH/H2O4°CPolypropylene/Glass1 Week

Handling Precaution: Lisofylline is light-sensitive. All processing should occur under yellow light or in amber glassware.

Troubleshooting Guide

Issue: Low IS Recovery / High Variation
  • Cause: Solubility issues in the working solution.

  • Fix: If using 100% aqueous mobile phase for initial loading, the IS (if in 100% ACN) might precipitate upon injection. Adjust WIS solvent to match initial mobile phase conditions (e.g., 10% MeOH).

Issue: Retention Time Shift vs. Analyte
  • Cause: Deuterium Isotope Effect.[3]

  • Insight: Deuterated compounds often elute slightly earlier than non-deuterated analogs on Reverse Phase columns (C18) due to slightly lower lipophilicity.

  • Action: This is normal. Ensure the shift is consistent (< 0.1 min) and that the window captures both peaks.

References

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • PubChem (2025). Lisofylline Compound Summary. National Library of Medicine. [Link]

  • Resolve Mass (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[Link]

Sources

Application

Application Note: Targeted Metabolite Identification and Quantification of Pentoxifylline Metabolite I (Lisofylline) Using (+/-)-Lisofylline-d6

Abstract & Introduction Pentoxifylline (PTX), a xanthine derivative used to treat intermittent claudication, undergoes extensive first-pass metabolism in humans.[1] The primary pharmacologically active metabolite is Liso...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Pentoxifylline (PTX), a xanthine derivative used to treat intermittent claudication, undergoes extensive first-pass metabolism in humans.[1] The primary pharmacologically active metabolite is Lisofylline (Metabolite I or M1) , formed via the stereoselective reduction of the ketone group on the hexyl side chain.

Accurate identification and quantification of Lisofylline are critical for pharmacokinetic (PK) profiling and bioequivalence studies. However, the structural similarity between PTX, M1, and other xanthine metabolites (M4, M5) presents a challenge for selectivity.

This Application Note details a robust protocol using (+/-)-Lisofylline-d6 as a Stable Isotope-Labeled Internal Standard (SIL-IS). The use of the deuterated standard (d6) corrects for matrix effects, ionization suppression, and extraction variability, ensuring high-confidence metabolite identification (MetID) and precise quantification.

Key Technical Advantages
  • Mass Shift (+6 Da): Eliminates "cross-talk" between the analyte and internal standard in Mass Spectrometry.

  • Co-Elution: The d6-isotopolog co-elutes with endogenous Lisofylline, experiencing the exact same ionization environment, which provides ideal normalization.

  • Racemic Utility: While PTX metabolism is stereoselective (favoring S-Lisofylline), the use of (+/-)-Lisofylline-d6 allows for the quantification of total Lisofylline in achiral LC methods or serves as a marker for both enantiomers in chiral separations.

Mechanism of Action & Metabolic Pathway

Pentoxifylline is metabolized in erythrocytes and the liver.[2][3] The ketone group at the


 position of the hexyl side chain is reduced by carbonyl reductases to form the secondary alcohol, Lisofylline.
Metabolic Pathway Diagram

PTX_Metabolism PTX Pentoxifylline (PTX) [Ketone] Enzyme Carbonyl Reductase (Erythrocytes/Liver) PTX->Enzyme M1 Lisofylline (Metabolite I) [Secondary Alcohol] Enzyme->M1 Stereoselective Reduction (+2H)

Figure 1: Metabolic reduction of Pentoxifylline to Lisofylline.[1][4] The transformation involves the conversion of the side-chain ketone to a hydroxyl group.

Experimental Protocol

Materials and Reagents
  • Analyte: Lisofylline (Reference Standard).[1][5][6]

  • Internal Standard: (+/-)-Lisofylline-d6 (Isotopic purity

    
     99%).
    
  • Matrix: Human Plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (for Liquid-Liquid Extraction).

Stock Solution Preparation
  • Stock A (Analyte): Dissolve Lisofylline in Methanol to 1.0 mg/mL.

  • Stock B (IS): Dissolve (+/-)-Lisofylline-d6 in Methanol to 1.0 mg/mL.

  • Working IS Solution: Dilute Stock B with 50:50 Methanol:Water to a final concentration of 500 ng/mL .

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects and improving sensitivity for low-level metabolite detection.

  • Aliquot: Transfer 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 20 µL of Working IS Solution (Lisofylline-d6). Vortex for 10 seconds.

  • Extract: Add 1.0 mL of Dichloromethane (DCM).

  • Agitate: Vortex vigorously for 5 minutes or shake on a mechanical shaker for 10 minutes.

  • Phase Separation: Centrifuge at 4,000

    
     for 10 minutes at 4°C.
    
  • Transfer: Carefully remove the upper aqueous layer (discard) and transfer the lower organic layer to a clean glass tube.

  • Dry: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Dissolve the residue in 100 µL of Mobile Phase (Water:Methanol, 50:50 + 0.1% Formic Acid). Vortex well.

  • Inject: Transfer to autosampler vials. Injection volume: 5–10 µL.

LC-MS/MS Methodology

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Kinetex C18, 50

    
     2.1 mm, 1.7 µm).
    
  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[6]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[5][6][7]

CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Dwell (ms)
Lisofylline 281.1

263.1

3018100
Lisofylline-d6 287.1

269.1

3018100
Pentoxifylline (Ref)279.1

181.1

3025100

Note: The transition 281


 263 represents the loss of water from the secondary alcohol side chain, a characteristic fragmentation for Lisofylline. The d6-analog shifts this by +6 Da (287 

269), confirming the label is retained on the fragment.
Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike Spike IS: (+/-)-Lisofylline-d6 Sample->Spike Extract LLE Extraction (DCM/Ethyl Acetate) Spike->Extract Dry Evaporate & Reconstitute Extract->Dry LC UHPLC Separation (C18 Column) Dry->LC MS ESI-MS/MS (MRM) Monitor m/z 281 & 287 LC->MS Ratio Calculate Area Ratio (Analyte / IS) MS->Ratio Quant Quantification (Calibration Curve) Ratio->Quant

Figure 2: Step-by-step workflow for the extraction and quantification of Lisofylline using the d6-internal standard.

Data Analysis & Interpretation

Identification Criteria

To positively identify Lisofylline in an unknown sample:

  • Retention Time (RT): The analyte peak must elute within

    
     minutes of the Lisofylline-d6 internal standard. Note: Deuterium isotope effects on retention time are negligible in standard HPLC but may show slight shifts (<2s) in UPLC; however, the shift is constant.
    
  • Mass Transition: The signal must be present in the 281.1

    
     263.1 channel.
    
  • Co-elution: The peak shape of the analyte should mirror the internal standard.

Quantification Calculation

Calculate the Response Ratio (R) for every sample:



Plot


 against the nominal concentration of calibration standards to generate a linear regression curve (

). Use

weighting to improve accuracy at the lower limit of quantification (LLOQ).

Validation & Troubleshooting

  • Interference Check: Inject a "Blank + IS" sample. There should be no signal in the analyte channel (281

    
     263). If signal exists, check for "cross-talk" (ensure the IS is not contaminated with unlabeled drug) or carryover.
    
  • Sensitivity: The LLOQ for this method is typically 1–5 ng/mL, sufficient for clinical PK studies where PTX and M1 levels reach 100–1000 ng/mL.

  • Stereochemistry: If distinguishing R- and S-Lisofylline is required, replace the C18 column with a Chiralpak AD-RH or equivalent. The (+/-)-Lisofylline-d6 will split into two peaks (d6-R and d6-S), allowing independent quantification of each enantiomer.

References

  • Lillibridge, J. A., Kalhorn, T. F., & Slattery, J. T. (1996). Metabolism of lisofylline and pentoxifylline in human liver microsomes and cytosol.[3][4] Drug Metabolism and Disposition, 24(11), 1174–1179.[3]

  • Kyle, P. B., Adcock, K. G., Kramer, R. E., & Baker, R. C. (2005). Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma.[5][6][8] Biomedical Chromatography, 19(3), 231–236.[8][9]

  • Vlase, L., Kiss, B., Muntean, D., & Leucuta, S. E. (2010). Rapid high-performance liquid chromatography-tandem mass spectrometry method for determination of pentoxifylline and its active metabolites M1 and M5 in human plasma. Talanta, 81(1-2), 646-651.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Peak Tailing in (+/-)-Lisofylline-d6 LC-MS Analysis

Introduction: The "Patient" Profile You are encountering peak asymmetry (tailing factor ) with (+/-)-Lisofylline-d6 .[1] While often dismissed as a cosmetic issue, peak tailing in LC-MS/MS compromises the integrity of yo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Patient" Profile

You are encountering peak asymmetry (tailing factor


) with (+/-)-Lisofylline-d6 .[1] While often dismissed as a cosmetic issue, peak tailing in LC-MS/MS compromises the integrity of your internal standard (IS) normalization.[1] Because Lisofylline-d6 is used to correct for matrix effects and recovery variances, its peak shape must mirror the analyte perfectly.[1]

The Chemical Root Cause: Lisofylline (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) is an amphoteric xanthine derivative.[1] It contains nitrogen atoms in the imidazole ring that can act as weak bases.

  • The Antagonist: Residual silanol groups (

    
    ) on the silica support of your HPLC column.[1][2][3]
    
  • The Mechanism: At neutral pH, these silanols ionize to

    
    .[1] The basic nitrogen on Lisofylline becomes protonated (
    
    
    
    ).[1] The resulting ion-exchange interaction (
    
    
    ) is a "secondary retention mechanism" that slows down a portion of the molecules, causing the tail.[1]

Module 1: Diagnostic Workflow

Before altering chemistry, confirm the source of the tailing using this logic flow.

TailingDiagnosis Start START: Peak Tailing Observed (Tf > 1.5) CheckLoad Test 1: Inject 1/10th Concentration Start->CheckLoad ResultLoad Did peak shape improve? CheckLoad->ResultLoad Overload Diagnosis: Column Overload Action: Increase Column Capacity or Dilute Sample ResultLoad->Overload Yes (Significant Improvement) CheckChem Test 2: Check Mobile Phase pH ResultLoad->CheckChem No (Tailing Persists) ResultChem Is pH < 3.0? CheckChem->ResultChem Silanol Diagnosis: Silanol Interaction Action: Add Modifier / Change pH ResultChem->Silanol No (pH is neutral/weak acid) DeadVol Diagnosis: System Dead Volume or Injection Solvent Mismatch ResultChem->DeadVol Yes (pH is already low)

Figure 1: Decision tree for isolating the root cause of peak asymmetry.[1]

Module 2: Mobile Phase Optimization (The Chemical Fix)

The most effective way to eliminate tailing for xanthines is to suppress the secondary ionization of silanols.

The Protocol: Acidic Suppression

You must lower the pH of the mobile phase to below the pKa of the silanols (typically pKa ~ 3.5 - 4.5).

ParameterRecommendationScientific Rationale
Aqueous Phase (A) Water + 0.1% Formic Acid Lowers pH to ~2.[1]7. At this pH, silanols are protonated (

) and neutral, preventing ionic attraction to the Lisofylline amine.[1]
Organic Phase (B) Acetonitrile + 0.1% Formic Acid Maintains acidic environment throughout the gradient.[1]
Alternative Buffer 10mM Ammonium Formate (pH 3.[1]5)If formic acid alone fails, the ammonium ions (

) compete with Lisofylline for the remaining active silanol sites.[1]

Critical Warning: Do not use neutral buffers (e.g., Ammonium Acetate at pH 6.8) for this compound on standard C18 columns. The silanols will be fully ionized, leading to severe tailing.

Module 3: Column Selection (The Hardware Fix)

If mobile phase optimization does not yield a


, your stationary phase is likely too active.
The "End-Capping" Factor

Standard silica columns have exposed surface hydroxyls.[1] You require a "fully end-capped" column where these groups are chemically bonded with small alkyl chains (e.g., trimethylsilyl) to block interactions.[1]

Recommended Phases for Lisofylline:

  • Charged Surface Hybrid (CSH) C18: These columns have a slight positive surface charge that repels basic compounds, effectively eliminating the ionic interaction.[1]

  • Polar-Embedded C18: Contains a polar group in the alkyl chain that shields silanols and improves peak shape for basic analytes.[1]

SilanolMechanism Silanol Free Silanol (Si-O⁻) Interaction Ionic Drag (Tailing) Silanol->Interaction Attracts Lisofylline Lisofylline-d6 (NH⁺) Lisofylline->Interaction Endcap End-Capping Group (Steric Shield) Endcap->Silanol Blocks NoInteraction Elution (Sharp Peak) Endcap->NoInteraction Enables

Figure 2: Mechanism of action. End-capping blocks the Si-O / NH+ interaction.[1]

Module 4: Injection Solvent & System Effects

Sometimes the chemistry is perfect, but the physics is wrong.

The Solvent Mismatch Effect

Injecting Lisofylline dissolved in 100% Methanol or Acetonitrile onto a reverse-phase column equilibrating at 95% Water will cause "Solvent Washout." The analyte travels faster than the mobile phase initially, smearing the band before it focuses.

Validation Step:

  • Prepare Lisofylline-d6 standard in Initial Mobile Phase (e.g., 95% Water / 5% ACN).[1]

  • Inject.[1][3][4]

  • Compare peak width to the sample injected in pure organic.

  • Result: If the mobile-phase-dissolved sample is sharp, your issue is solvent strength.[1]

Frequently Asked Questions (FAQ)

Q1: Will the deuterium in Lisofylline-d6 cause it to separate from the native Lisofylline?

  • Answer: It is possible but usually negligible.[1] Deuterium is slightly more lipophilic than hydrogen, which can cause a slight retention time shift (usually eluting slightly earlier).[1] However, if tailing is present, this shift can be masked.[1] Crucial: Ensure your integration windows are wide enough to capture both the D6 and native peaks if they shift slightly.

Q2: I am seeing "fronting" instead of tailing. Is this the same issue?

  • Answer: No. Fronting is almost exclusively caused by column overload (injecting too much mass) or column collapse (voids).[1][4] Dilute your sample by 10x and re-inject.[1] If the peak becomes symmetrical, it was mass overload.

Q3: Can I use Triethylamine (TEA) to suppress tailing?

  • Answer: In UV methods, yes.[1] In LC-MS, NO. TEA causes massive ion suppression in the mass spectrometer source, killing your sensitivity.[1] Use Ammonium Formate instead.

References

  • LCGC International. (2025).[1] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing.[1]Link

  • Restek Corporation. (2018).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link

  • National Institutes of Health (PubChem). Lisofylline Compound Summary.[1]Link[1]

  • Kyle, P. B., et al. (2005).[1][5] Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma.[5] Biomedical Chromatography.[1][5] Link

  • Stoll, D. (2023).[1] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.[1] Link

Sources

Optimization

Minimizing deuterium isotope effects in (+/-)-Lisofylline-d6 retention time

Welcome to the technical support center for the analysis of (+/-)-Lisofylline and its deuterated analog, (+/-)-Lisofylline-d6. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (+/-)-Lisofylline and its deuterated analog, (+/-)-Lisofylline-d6. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during chromatographic analysis. Our goal is to equip you with the scientific understanding and practical solutions to minimize deuterium isotope effects and ensure accurate, reproducible results.

Introduction to the Challenge: The Deuterium Isotope Effect

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard for correcting for matrix effects and other experimental variabilities.[1][2] (+/-)-Lisofylline-d6, in which the six hydrogen atoms on the two N-methyl groups of the xanthine ring have been replaced with deuterium, is a common internal standard for the analysis of Lisofylline.

The structure of (+/-)-Lisofylline-d6 is 1-(5-hydroxyhexyl)-3,7-bis(trideuteriomethyl)purine-2,6-dione.[3] While chemically similar to the unlabeled analyte, the increased mass of deuterium can lead to subtle differences in physicochemical properties. In reversed-phase chromatography, this often manifests as the "inverse isotope effect," where the deuterated compound elutes slightly earlier than its non-deuterated counterpart.[4][5] This retention time (t_R) shift (Δt_R) can compromise the accuracy of quantification if the analyte and internal standard do not experience the same matrix effects at the time of elution.[6]

This guide will walk you through understanding, identifying, and mitigating these effects in your experiments involving (+/-)-Lisofylline-d6.

Frequently Asked Questions (FAQs)

Q1: Why is my (+/-)-Lisofylline-d6 peak eluting before the unlabeled (+/-)-Lisofylline peak in my reversed-phase LC method?

This is a classic example of the chromatographic deuterium isotope effect, often referred to as the "inverse isotope effect".[4] The underlying principle is that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[4] In reversed-phase chromatography, where separation is primarily driven by hydrophobic interactions with the stationary phase, these subtle differences lead to weaker interactions for the deuterated analog, causing it to elute slightly earlier. The d6 modification on the N-methyl groups of Lisofylline reduces its interaction with the C18 stationary phase compared to the unlabeled compound.

Q2: Can the retention time shift between Lisofylline and Lisofylline-d6 affect my quantitative results?

Yes, a significant retention time shift can lead to inaccurate quantification, especially in complex biological matrices.[1][6] The primary purpose of a stable isotope-labeled internal standard is to co-elute with the analyte, thereby experiencing identical ionization suppression or enhancement effects in the mass spectrometer's ion source.[2] If the two compounds elute at different times, they may be exposed to different co-eluting matrix components, leading to differential matrix effects. This can result in a skewed analyte-to-internal standard peak area ratio and, consequently, biased concentration measurements.[1]

Q3: I'm analyzing the enantiomers of (+/-)-Lisofylline using a chiral column. Will the d6-labeling affect the chiral separation?

While the deuterium labels in (+/-)-Lisofylline-d6 are not at the chiral center (the 5-hydroxyhexyl side chain), it is possible to observe a secondary isotope effect on chiral separation.[7] The magnitude of this effect is generally smaller than when deuteration occurs at the chiral center itself. However, changes in molecular interactions due to deuteration can subtly influence the diastereomeric interactions with the chiral stationary phase, potentially altering the resolution (Rs) between the R-(-)- and S-(+)-enantiomers. It is crucial to evaluate the chiral separation for both the labeled and unlabeled compounds to ensure that the peak integration and enantiomeric ratio are not compromised. In some cases, deuteration at a chiral center can be used to slow down enantiomerization, a technique known as "Deuterium-Enabled Chiral Switching" (DECS), though this is not the primary purpose here.[8][9]

Q4: What is an acceptable retention time difference (Δt_R) between the analyte and its deuterated internal standard?

There is no universal value, as the acceptable Δt_R depends on the peak width and the complexity of the sample matrix. A common rule of thumb is that the retention time of the internal standard should be within the range of the analyte's peak width at 10% of its height. Ideally, the separation should be minimal, with a resolution (Rs) value significantly less than 1.0. The goal is to ensure that both compounds experience the same microenvironment during elution and ionization.

Troubleshooting Guide: Minimizing Retention Time Shifts (Δt_R)

If you are observing a significant and problematic retention time difference between (+/-)-Lisofylline and (+/-)-Lisofylline-d6, the following troubleshooting steps can help you minimize this effect. The general principle is to adjust chromatographic parameters to either decrease the overall retention or alter the selectivity of the separation.

Issue: Significant Peak Separation Between Lisofylline and Lisofylline-d6

The organic modifier and its concentration in the mobile phase play a critical role in reversed-phase chromatography.

Solution:

  • Increase the percentage of the organic modifier (e.g., acetonitrile or methanol): This will decrease the overall retention time for both compounds, which generally reduces the absolute time difference between them.

  • Switch the organic modifier: Acetonitrile and methanol have different selectivities. If you are using one, try the other. Methanol can sometimes offer different interactions that may reduce the isotope effect.[6]

  • Adjust the pH of the aqueous portion of the mobile phase: While Lisofylline is a neutral molecule, small pH adjustments can sometimes influence interactions with residual silanols on the stationary phase, subtly altering selectivity.

Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence retention and selectivity.

Solution:

  • Increase the column temperature: Operating at a higher temperature (e.g., 40-50 °C) will decrease the mobile phase viscosity, leading to shorter retention times and often sharper peaks. This can reduce the observed Δt_R. However, be mindful of the thermal stability of your analytes.

The type of stationary phase can have a significant impact on the deuterium isotope effect.

Solution:

  • Test different stationary phases: If using a standard C18 column, consider trying a C8, a phenyl-hexyl, or a pentafluorophenyl (PFP) column.[6] PFP columns, for instance, offer different separation mechanisms, including π-π and dipole-dipole interactions, which may reduce the influence of the hydrophobic differences caused by deuteration.[6]

  • Consider a column with a different particle size or length: Shorter columns or columns with smaller particles can lead to faster analyses and narrower peaks, which can minimize the practical impact of a small retention time shift.

Data Summary: Impact of Chromatographic Conditions on Δt_R

The following table summarizes the expected impact of various parameter adjustments on the retention time shift between Lisofylline and Lisofylline-d6.

Parameter AdjustedChangeExpected Impact on Retention Time (t_R)Expected Impact on Δt_RRationale
Organic Modifier % IncreaseDecreaseLikely DecreaseReduced interaction time with the stationary phase for both compounds.
Column Temperature IncreaseDecreaseLikely DecreaseLower mobile phase viscosity and faster kinetics lead to shorter retention.
Flow Rate IncreaseDecreaseMay DecreaseSimilar to increasing organic modifier, reduces interaction time.
Stationary Phase Switch from C18 to PFPVariesPotentially DecreasePFP phases introduce alternative interaction mechanisms (π-π, dipole-dipole) that can diminish the hydrophobic-driven isotope effect.[6]

Experimental Protocols

Protocol 1: Method Development for Minimizing Deuterium Isotope Effect

This protocol outlines a systematic approach to developing an LC-MS/MS method that minimizes the retention time difference between (+/-)-Lisofylline and (+/-)-Lisofylline-d6.

1. Initial Conditions (Based on literature for Lisofylline analysis[10][11]):

  • Column: C18, 2.1 x 50 mm, 1.8 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 10-90% B over 5 minutes
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 35 °C
  • Injection Volume: 5 µL
  • MS Detection: Positive Ion Electrospray (ESI+), Multiple Reaction Monitoring (MRM)
  • Lisofylline: m/z 281.2 → 181.1
  • Lisofylline-d6: m/z 287.2 → 187.1

2. Systematic Optimization:

  • Step 1: Temperature Evaluation: Run the initial method at 35 °C, 45 °C, and 55 °C. Measure the retention times of both analytes and calculate Δt_R for each temperature.
  • Step 2: Organic Modifier Evaluation: Using the optimal temperature from Step 1, replace acetonitrile with methanol as Mobile Phase B and repeat the analysis. Compare the Δt_R values.
  • Step 3: Gradient Optimization: Adjust the initial and final percentages of the organic modifier and the gradient slope to reduce the overall run time while maintaining adequate separation from matrix components. Steeper gradients often reduce Δt_R.
  • Step 4 (if necessary): Stationary Phase Screening: If a significant Δt_R persists, screen alternative column chemistries such as a PFP or phenyl-hexyl phase using the optimized conditions from the previous steps.
Protocol 2: Chiral Separation of (+/-)-Lisofylline Enantiomers

This protocol provides a starting point for the chiral separation of Lisofylline enantiomers.

1. Initial Conditions (Based on general chiral separation principles):

  • Column: Polysaccharide-based chiral stationary phase (CSP), e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica.
  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive. For example, Hexane:Ethanol (80:20 v/v) with 0.1% Trifluoroacetic Acid.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at 273 nm or MS.

2. Optimization:

  • Modifier Selection and Concentration: Systematically vary the type and percentage of the alcohol modifier, as this has a profound effect on retention and enantioselectivity on polysaccharide-based CSPs.
  • Additive Effects: Evaluate the impact of small amounts of acidic (e.g., acetic acid, TFA) or basic (e.g., diethylamine) additives, which can improve peak shape and resolution.

Visualizing the Workflow

Troubleshooting Logic for Deuterium Isotope Effect

The following diagram illustrates the decision-making process for addressing retention time shifts.

Troubleshooting_Workflow Start Problem: Significant Δt_R between Lisofylline & Lisofylline-d6 Temp Increase Column Temperature (e.g., to 45°C) Start->Temp MobilePhase Modify Mobile Phase Temp->MobilePhase Δt_R still too large End Δt_R Minimized Proceed with Validation Temp->End Δt_R acceptable ChangeSolvent Switch Organic Solvent (ACN ↔ MeOH) MobilePhase->ChangeSolvent Gradient Adjust Gradient Slope (make steeper) MobilePhase->Gradient StationaryPhase Screen Alternative Stationary Phases (e.g., PFP) ChangeSolvent->StationaryPhase No significant improvement ChangeSolvent->End Δt_R acceptable Gradient->StationaryPhase No significant improvement Gradient->End Δt_R acceptable StationaryPhase->End Δt_R acceptable Isotope_Effect_Mechanism cluster_0 Stationary Phase (e.g., C18) cluster_1 Mobile Phase SP C18 Chain Analyte_H Lisofylline (C-H) Analyte_H->SP Stronger van der Waals Interaction (Higher Retention) Analyte_D Lisofylline-d6 (C-D) Analyte_D->SP Weaker van der Waals Interaction (Lower Retention)

Sources

Troubleshooting

Technical Support Center: Ion Suppression in (+/-)-Lisofylline-d6 Plasma Analysis

Status: Operational Lead Scientist: Senior Application Specialist Last Updated: February 22, 2026 Introduction Welcome to the technical support hub for (+/-)-Lisofylline (LSF) and its deuterated internal standard (+/-)-L...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Last Updated: February 22, 2026

Introduction

Welcome to the technical support hub for (+/-)-Lisofylline (LSF) and its deuterated internal standard (+/-)-Lisofylline-d6 (LSF-d6) .

Lisofylline (1-(5-hydroxyhexyl)-3,7-dimethylxanthine), a metabolite of pentoxifylline, is a polar xanthine derivative. Its analysis in plasma is frequently compromised by ion suppression —a matrix effect where co-eluting endogenous components (primarily phospholipids) quench the ionization of the analyte in the electrospray source (ESI).[1][2]

Because LSF-d6 is used to normalize data, differential ion suppression (where the IS and analyte are suppressed to different degrees) is a critical failure mode that leads to quantitative inaccuracy. This guide provides the diagnostic tools and remediation protocols to resolve these issues.

Module 1: Diagnostic Workflows

How do I confirm Ion Suppression is the root cause?

Before altering your extraction method, you must map the suppression zones relative to your analyte's retention time.

Protocol A: Post-Column Infusion (PCI)

This is the gold standard for visualizing matrix effects.

  • Setup: Place a T-union between the LC column outlet and the MS source.

  • Infusion: Syringe pump infuses Lisofylline-d6 (at ~100 ng/mL in mobile phase) at 10 µL/min into the T-union.

  • Injection: Inject a blank plasma extract (processed via your current method) into the LC system.

  • Observation: Monitor the MRM transition for LSF-d6 (e.g., m/z 287.3

    
     269.3).
    
  • Interpretation: A flat baseline indicates no suppression. A negative peak (dip) indicates ion suppression; a positive peak indicates enhancement.

Visualization: PCI Setup & Interpretation

PCI_Setup Figure 1: Post-Column Infusion (PCI) schematic for mapping matrix effects. LC LC Pump/Column (Gradient Flow) Injector Injector (Blank Plasma Matrix) LC->Injector Tee T-Union (Mixing Point) Injector->Tee Syringe Syringe Pump (Constant LSF-d6 Infusion) Syringe->Tee MS MS/MS Source (ESI+) Tee->MS Data Chromatogram (Baseline Dips = Suppression) MS->Data

Module 2: Sample Preparation Optimization

The Root Cause: Phospholipids[1][2][3][4][5]

Plasma contains high concentrations (~1 mg/mL) of glycerophosphocholines (GPC) and lysophosphatidylcholines (Lyso-PC). These are hydrophobic and often co-elute with Lisofylline or elute during the high-organic wash, causing "wrap-around" suppression in subsequent injections.

The Failure of Protein Precipitation (PPT): Standard PPT (Acetonitrile/Methanol) removes proteins but leaves >95% of phospholipids in the supernatant.

Recommended Protocol: Liquid-Liquid Extraction (LLE)

Lisofylline is sufficiently lipophilic to be extracted while leaving charged phospholipids behind.

Step-by-Step LLE Protocol:

  • Aliquot: 100 µL Plasma + 10 µL IS (LSF-d6).

  • Extraction: Add 600 µL Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Agitation: Vortex 5 mins; Centrifuge 10 mins @ 4000 rpm.

  • Transfer: Remove organic (upper for MTBE, lower for DCM) layer to clean tube.

  • Dry: Evaporate under N2 at 40°C.

  • Reconstitute: 100 µL Mobile Phase (90:10 Water:MeOH + 0.1% Formic Acid).

Data Summary: Extraction Efficiency vs. Matrix Effect
MethodRecovery (LSF)Phospholipid RemovalMatrix Effect (ME%)Verdict
Protein Precip (PPT) >90%< 10%40-60% (High Suppression)Not Recommended
Solid Phase (SPE - HLB) 85-95%~80%10-15%Good
Liquid-Liquid (LLE) 75-85%>99%< 5% (Negligible)Gold Standard
HybridSPE-PPT >90%>98%< 5%Excellent Alternative

Note: Matrix Effect (ME%) calculated as (Response_post_spike / Response_neat_standard) x 100.

Module 3: Chromatographic & Mass Spec Tuning

The Deuterium Isotope Effect

The Issue: Deuterated internal standards (LSF-d6) often elute slightly earlier than the non-deuterated analyte (LSF) on C18 columns due to slightly lower lipophilicity. The Risk: If a sharp phospholipid band elutes exactly between LSF-d6 and LSF, the IS will be suppressed while the analyte is not (or vice versa), causing the internal standard to "lie" about the recovery.

Troubleshooting Workflow

Troubleshooting_Logic Figure 2: Decision logic for resolving differential suppression. Start Issue: Low/Variable LSF-d6 Response CheckRT Check Retention Time (RT) Shift vs. Analyte Start->CheckRT Decision1 Do LSF and LSF-d6 co-elute perfectly? CheckRT->Decision1 Phospholipid Monitor PLs (m/z 184) Do they co-elute? Decision1->Phospholipid Yes Gradient Modify Gradient: Flatten slope at elution Decision1->Gradient No Yes Yes No No (d6 elutes earlier) PL_Yes Switch to LLE or HybridSPE Phospholipid->PL_Yes Yes PL_No Check Source/Cone Voltage (Crosstalk?) Phospholipid->PL_No No

Critical MS Parameters
  • Transitions:

    • Lisofylline: m/z 281.2

      
       263.2 (Loss of H2O). Secondary: 281.2 
      
      
      
      221.1.
    • Lisofylline-d6: m/z 287.2

      
       269.2.
      
  • Dwell Time: Ensure >20ms per transition to define the peak, especially if UPLC is used (peak widths < 3s).

  • Source Temperature: Xanthines are thermally stable; higher source temps (500°C+) help desolvate the matrix, reducing suppression.

Frequently Asked Questions (FAQs)

Q1: My LSF-d6 signal drops over the course of a 100-sample run. Why? A: This is likely "Matrix Buildup." Phospholipids accumulate on the column head or in the MS source cone.

  • Fix: Add a "sawtooth" wash step at the end of your gradient (95% Organic for 2 mins) and divert the flow to waste during the first 1 minute and the final wash step to protect the source.

Q2: Can I use Pentoxifylline-d6 (PTX-d6) instead of Lisofylline-d6? A: Avoid if possible. PTX-d6 elutes at a different retention time than Lisofylline. If a matrix band elutes at the Lisofylline time but not the PTX time, the IS will not correct for the suppression, leading to false data. Always use the structurally identical deuterated analog (LSF-d6).

Q3: I see a "crosstalk" peak in the LSF-d6 channel when injecting high concentrations of LSF. A: Check your collision cell exit potential. If the mass difference is small (+6 Da), isotopic contribution is rare, but impurities in the d6 standard (d0 presence) can mimic crosstalk. Ensure your d6 standard purity is >99% isotopic purity.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[3] Defines requirements for matrix effect (ME) and recovery assessment.

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Discusses phospholipid removal via LLE and SPE.

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. The seminal paper on calculating Matrix Factors.

  • Kyle, P. B., et al. (2005).[4] "Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma." Biomedical Chromatography. Specific transitions and extraction data for Lisofylline.

Sources

Optimization

Technical Support Center: (+/-)-Lisofylline-d6 Solubility &amp; Handling

Ticket ID: LSF-D6-SOL-001 Status: Resolved / Guide Published Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: LSF-D6-SOL-001
Status: Resolved / Guide Published
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Quick Reference

The Core Issue: Researchers frequently encounter precipitation when attempting to dissolve (+/-)-Lisofylline-d6 (LSF-d6) directly in aqueous buffers (PBS, saline, culture media). Lisofylline is a xanthine derivative (a metabolite of pentoxifylline); despite the hydroxyl group on the hexyl side chain, the fused purine-dione ring system renders the molecule highly hydrophobic.

Immediate Action Required: Do NOT add aqueous buffer directly to the solid powder. You must create a concentrated organic stock solution first.

Solubility Matrix (At 25°C)
SolventSolubility LimitStatusApplication
Water / PBS (pH 7.2) < 0.5 mg/mLPOOR Do not use for stock preparation.
DMSO ≥ 20 mg/mLEXCELLENT Recommended for primary stock.
Ethanol ≥ 20 mg/mLGOOD Alternative stock (evaporates faster).
Methanol ≥ 10 mg/mLGOOD Common for LC-MS reconstitution.
0.1 M HCl / NaOH VariableRISKY Extreme pH may cause degradation or exchange.

The Science: Why is your sample precipitating?

To solve the problem, we must understand the molecular behavior.

The Hydrophobic Xanthine Core

Lisofylline shares the xanthine scaffold with caffeine and theobromine. While the 5-hydroxyhexyl side chain adds a polar handle, the planar, aromatic ring system drives strong


 stacking interactions between molecules. In water, the energy required to break these intermolecular stacks is higher than the hydration energy provided by water molecules, leading to precipitation.
The "Salting Out" Effect

If you attempt to dissolve LSF-d6 directly into PBS or cell culture media, the presence of salts (Na+, K+, Cl-) exacerbates the issue. The ions compete for water molecules (hydration shells), effectively reducing the available water to solvate the drug. This is known as the Hofmeister effect or "salting out."

Deuterium Stability (Critical for d6)

Isotope Exchange Risk: (+/-)-Lisofylline-d6 is typically labeled on the methyl groups or the side chain carbon backbone (C-D bonds). These are chemically stable. However, if the label were on an exchangeable position (like the -OH or -NH), the deuterium would rapidly swap with Hydrogen in water (


), ruining your internal standard.
  • Verdict: LSF-d6 is generally stable in aqueous solution once dissolved, but avoid extreme pH (< 2 or > 10) which could catalyze degradation or unexpected exchange mechanisms.

Step-by-Step Troubleshooting Protocols

Protocol A: Preparation of Stable Stock Solution

Use this for Cell Culture or Animal Studies.

Reagents:

  • (+/-)-Lisofylline-d6 Solid[1]

  • Anhydrous DMSO (Cell Culture Grade)

Workflow:

  • Calculate: Determine the volume of DMSO needed to reach a 10 mg/mL to 20 mg/mL concentration.

    • Example: For 1 mg of LSF-d6, use 50–100

      
      L of DMSO.
      
  • Dissolve: Add DMSO to the vial. Vortex vigorously for 30 seconds. Verify the solution is crystal clear.

  • Aliquot: Divide into small volumes (e.g., 20

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Store at -20°C (stable for >6 months).

Protocol B: Aqueous Dilution (The "Crash" Prevention)

How to get it into your buffer without precipitation.

The Rule of 1000x: To maintain solubility in aqueous media, keep the final DMSO concentration


 0.1% (v/v) if possible, or max 1%.
  • Pre-warm: Warm the aqueous buffer (PBS/Media) to 37°C.

  • Rapid Dispersion:

    • Pipette the required volume of buffer into a tube.

    • While vortexing the buffer, slowly inject the DMSO stock solution directly into the center of the liquid vortex.

    • Why? This prevents local high-concentration "hotspots" where the drug would instantly crash out before mixing.

  • Visual Check: Hold the tube up to a light source. If it looks cloudy or opalescent, the compound has precipitated. You must lower the concentration.

Visual Workflows

Figure 1: Solubility Decision Tree

SolubilityWorkflow Start Start: Solid (+/-)-Lisofylline-d6 SolventChoice Choose Solvent Start->SolventChoice WaterPath Direct to Water/PBS SolventChoice->WaterPath Incorrect DMSOPath Dissolve in DMSO (Stock) SolventChoice->DMSOPath Correct Precipitation PRECIPITATION RISK (Hydrophobic Stacking) WaterPath->Precipitation ClearSol Clear Stock Solution (10-20 mg/mL) DMSOPath->ClearSol Dilution Dilute 1:1000 into Buffer (Vortexing) ClearSol->Dilution Final Stable Working Solution Dilution->Final

Caption: Figure 1.[2] The critical path for dissolving Lisofylline-d6. Direct aqueous addition leads to failure (Red path).

Protocol C: LC-MS/MS Internal Standard Workflow

Use this for Bioanalysis/PK Studies.

Context: In LC-MS, LSF-d6 is used to normalize matrix effects. You need a working solution that is compatible with your mobile phase.

Workflow:

  • Primary Stock: 1 mg/mL in Methanol (MeOH).

  • Working Standard: Dilute Primary Stock to 1

    
    g/mL using 50:50 Methanol:Water.
    
    • Note: 50% organic is usually sufficient to keep LSF solubilized while matching initial mobile phase conditions.

  • Spiking: Add Working Standard to biological samples before protein precipitation.

Figure 2: LC-MS/MS Internal Standard Logic

LCMSWorkflow Stock Primary Stock (1 mg/mL in MeOH) Working Working Std (1 µg/mL in 50% MeOH) Stock->Working Spike Spike IS (Correction Step) Working->Spike Sample Biological Sample (Plasma/Tissue) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract Inject LC-MS Injection Extract->Inject

Caption: Figure 2. Proper integration of LSF-d6 into bioanalytical workflows to ensure matrix correction.

Frequently Asked Questions (FAQs)

Q: Can I sonicate the solution if it precipitates in water? A: You can try, but it is rarely effective for xanthines once they have stacked. Sonication generates heat, which might temporarily dissolve the compound, but it will likely re-precipitate upon cooling. It is better to restart with a DMSO stock.

Q: Will the Deuterium label fall off in solution? A: Generally, no. If your LSF-d6 is labeled on the methyl groups or the carbon chain (C-D bonds), it is non-exchangeable under physiological conditions. However, avoid storing the solution in highly acidic (pH < 2) or basic (pH > 10) conditions for extended periods.

Q: My LC-MS retention time for LSF-d6 is slightly different from the non-labeled Lisofylline. Is this normal? A: Yes. This is the Deuterium Isotope Effect . C-D bonds are slightly shorter and stronger than C-H bonds, making the molecule slightly more hydrophobic. This can result in a minor shift in retention time (usually eluting slightly earlier on Reverse Phase columns). Ensure your integration windows account for this.

Q: Can I use Ethanol instead of DMSO for cell culture? A: Yes. Ethanol is a viable alternative if your cells are sensitive to DMSO. However, Ethanol evaporates much faster than DMSO, potentially changing the concentration of your stock solution over time. Always seal vials tightly (Parafilm) and store at -20°C.

References

  • PubChem. Lisofylline Compound Summary (CID 501254).[3] National Library of Medicine. Available at: [Link]

  • Resolve Mass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Handling. Available at: [Link][4]

For further technical assistance, please contact the Applications Support Team.

Sources

Troubleshooting

Reducing carryover effects of (+/-)-Lisofylline-d6 in high-throughput screening

Status: Operational Topic: High-Throughput Screening (HTS) Optimization Analyte: (+/-)-Lisofylline-d6 (Deuterated Internal Standard/Analyte) Chemical Class: Xanthine Derivative / Pentoxifylline Metabolite Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: High-Throughput Screening (HTS) Optimization Analyte: (+/-)-Lisofylline-d6 (Deuterated Internal Standard/Analyte) Chemical Class: Xanthine Derivative / Pentoxifylline Metabolite

Executive Summary & Physicochemical Context

The Challenge: (+/-)-Lisofylline-d6 is a deuterated xanthine derivative (1-(5-hydroxyhexyl)-3,7-dimethylxanthine). While deuterium labeling (


) provides mass separation for quantification, it does not alter the physicochemical "stickiness" of the molecule. Xanthines are notorious for two specific carryover mechanisms:
  • Adsorption to Stainless Steel: The xanthine core can coordinate with iron/active sites in stainless steel fluidics.

  • Hydrophobic/Hydrogen Bonding: The secondary alcohol and ketone moieties allow for hydrogen bonding with residual silanols on column stationary phases, while the non-polar core drives hydrophobic adsorption.

In HTS, where cycle times are short (<2 min), these properties lead to "ghost peaks" in subsequent blanks, compromising Lower Limit of Quantitation (LLOQ) and causing QC failures in bioanalytical runs.

Diagnostic Workflow: Isolating the Source

Before changing solvents, you must identify where the Lisofylline-d6 is hiding. Use this logic gate to isolate the autosampler from the column.

Diagnostic Logic Gate

DiagnosticTree Start Start: Observe >20% LLOQ Signal in Blank Step1 Run 'Zero Volume' Injection (Run gradient without needle movement) Start->Step1 Decision1 Is the Peak Present? Step1->Decision1 ResultCol Source: COLUMN / MOBILE PHASE (Lisofylline is eluting from the stationary phase) Decision1->ResultCol Yes ResultInj Source: AUTOSAMPLER / NEEDLE (Residue on needle or valve rotor) Decision1->ResultInj No ActionCol Action: Implement Sawtooth Gradient & Change Column Chemistry ResultCol->ActionCol ActionInj Action: Optimize Wash Solvents & Valve Cleaning ResultInj->ActionInj

Figure 1: Diagnostic decision tree to isolate carryover sources. A "Zero Volume" injection runs the gradient program without triggering the injection needle, effectively testing the column and mobile phase background.

Solution Module A: Autosampler & Needle Wash Chemistry

Xanthines require a "chaotropic" wash approach—you must disrupt both hydrophobic interactions and hydrogen bonding. A simple water/methanol wash is often insufficient.

The "Magic Mix" for Xanthines

Standard washes often fail because they lack the solvency power for the xanthine core or the acidity to protonate the molecule (preventing silanol interaction).

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Carryover) Mechanism of Action
Weak Wash (Solvent A) 100% Water or 90:10 Water:MeOH90:10:0.1 Water:ACN:Formic Acid Matches initial gradient conditions but keeps the needle acidified to prevent adsorption.
Strong Wash (Solvent B) 100% Methanol or ACN40:40:20:0.5 MeOH:ACN:IPA:Formic Acid IPA (Isopropanol) acts as a solubilizer for stubborn hydrophobic residues. Formic Acid ensures the analyte remains protonated (

), reducing binding to metal surfaces.
Wash Routine Post-injection onlyPre- AND Post-injection Pre-cleaning ensures the needle is "passivated" with strong solvent before entering the next sample.
Valve Material VespelMBB (Metal Bio-Compatible) or PEEK Reduces active sites for xanthine coordination.
Dip-Tube vs. Flow-Through Washing

If your HTS system (e.g., Waters I-Class or Shimadzu Nexera) supports it, use Flow-Through Needle (FTN) technology. If using a fixed loop system, ensure the Valve Cleaning parameter is enabled to flush the rotor grooves, which are common trap sites for Lisofylline.

Solution Module B: Chromatographic Optimization

If the diagnostic test points to the column (Section 2), the Lisofylline is accumulating on the stationary phase head.

Column Chemistry Selection
  • Avoid: Standard C18 columns with low carbon loads (unreacted silanols bind xanthines).

  • Recommended:

    • HSS T3 (Waters): High-strength silica with proprietary end-capping, excellent for polar retention without tailing.

    • Biphenyl Phases (Phenomenex/Restek): The pi-pi interactions often provide sharper peak shapes for xanthines than C18, allowing for easier elution during the wash step.

The "Sawtooth" Wash Gradient

A linear ramp to 95% B is often insufficient to dislodge Lisofylline-d6. Use a rapid cycling "sawtooth" gradient at the end of the run.

SawtoothGradient cluster_0 Gradient Profile Step1 Elution (0-1.5 min) Step2 Ramp to 98% B (1.5-1.7 min) Step1->Step2 Step3 Hold 98% B (1.7-2.0 min) Step2->Step3 Step4 Drop to 10% B (2.0-2.1 min) Step3->Step4 Step5 Pulse 98% B (2.1-2.3 min) Step4->Step5 Step6 Re-equilibrate (2.3-3.0 min) Step5->Step6

Figure 2: Sawtooth gradient strategy. The rapid oscillation between aqueous and organic phases creates a "solvent shock" that disrupts the equilibrium of adsorbed analytes more effectively than a static hold.

Frequently Asked Questions (FAQ)

Q1: I see Lisofylline-d6 signal in my "Double Blank" (Matrix only), but not in my "Solvent Blank". Why?

  • Diagnosis: This is likely Matrix Effect or Contamination , not instrument carryover.

  • Reason: If the solvent blank is clean, the instrument is clean. The signal in the double blank suggests your control matrix contains endogenous Lisofylline (unlikely for d6) or, more likely, your Internal Standard (IS) working solution was accidentally spiked into the blank, or there is "crosstalk" from the d0 channel if the mass resolution is low.

  • Fix: Check the isotopic purity of your d6 standard. If it contains >0.5% d0, and you are monitoring d0, you will see a peak.

Q2: Does the sample diluent affect carryover?

  • Yes. If you dissolve samples in 100% DMSO or Methanol, the analyte may precipitate when it hits the mobile phase (usually aqueous) inside the needle/loop, creating a "seed" for carryover.

  • Recommendation: Match the sample diluent to the starting mobile phase conditions (e.g., 10% Methanol in Water). This ensures the analyte remains soluble during the injection transition.

Q3: Can I use Dichloromethane (DCM) as a wash solvent?

  • Technical Note: DCM is excellent for dissolving xanthines but dangerous for PEEK tubing and certain seals in HTS systems.

  • Alternative: Use 10-20% Isopropanol (IPA) or Acetone in Acetonitrile as a safer, "system-compatible" alternative to DCM.

References

  • Waters Corporation. (2020). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. Application Note 720006690EN. Link

  • Shimadzu Corporation. (2018). Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function. Technical Report C146-E337. Link

  • PubChem. (2024).[1] Lisofylline Compound Summary. National Library of Medicine. Link

  • Dolan, J. W. (2001). Attacking Carryover Problems in HPLC. LCGC North America, 19(10), 1050–1054. Link

  • Thermo Fisher Scientific. (2016). Carryover & Contamination: Causes & Cures. Technical Guide. Link

Sources

Optimization

Technical Support Center: (+/-)-Lisofylline-d6 Stability &amp; Bioanalysis

Executive Summary & Compound Profile Welcome to the technical support hub for (+/-)-Lisofylline-d6 . This guide addresses the stability of this deuterated internal standard (IS) within LC-MS/MS workflows, specifically fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for (+/-)-Lisofylline-d6 . This guide addresses the stability of this deuterated internal standard (IS) within LC-MS/MS workflows, specifically focusing on autosampler residence time (processed sample stability).

Compound Snapshot:

  • Analyte: (+/-)-Lisofylline-d6 (Internal Standard for Lisofylline, a metabolite of Pentoxifylline).[1]

  • Chemical Structure: Typically 1-(5-hydroxyhexyl)-3,7-bis(trideuteriomethyl)purine-2,6-dione .[1]

  • Labeling: The deuterium atoms are usually located on the N-methyl groups at positions 3 and 7.[1]

  • Critical Stability Insight: The N-methyl deuterium label is chemically robust.[1] If you observe IS variability, it is rarely due to chemical degradation (D-H exchange).[1] The issue is almost exclusively physical (solubility/precipitation in cooled trays) or adsorptive (non-specific binding to vials).[1]

Diagnostic Hub: Troubleshooting IS Variability

If your Lisofylline-d6 response is drifting or failing during a run, use this diagnostic logic before assuming chemical degradation.

Interactive Troubleshooting Tree

Troubleshooting_Logic Start Symptom: Lisofylline-d6 Area Variability Q1 Is the response decreasing over time in the run? Start->Q1 Q2 Is the autosampler temperature < 10°C? Q1->Q2 Yes (Drift down) Q4 Is the mass spectrum showing M-1 or M-2 peaks? Q1->Q4 No (Random/Shift) Q3 Is the solvent high in water (>80%)? Q2->Q3 No Result_Precip DIAGNOSIS: Precipitation Lisofylline is less soluble in cold aqueous buffers. Increase organic ratio. Q2->Result_Precip Yes Result_Adsorb DIAGNOSIS: Adsorption Compound sticking to plastic vials. Switch to glass or silanized vials. Q3->Result_Adsorb Yes Result_Evap DIAGNOSIS: Solvent Evaporation Check vial caps/septa integrity. Q3->Result_Evap No Result_Exchange DIAGNOSIS: D-H Exchange Rare for N-methyl-d6. Check mobile phase pH < 3 or > 9. Q4->Result_Exchange Yes Q4->Result_Evap No

Figure 1: Decision tree for diagnosing Internal Standard (IS) variability in autosampler conditions.

Technical Deep Dive: The Science of Stability

Chemical vs. Physical Stability

Researchers often conflate "instability" with "loss of signal."[1] For Lisofylline-d6, the distinction is vital:

  • Chemical Stability (High): The deuterium atoms on the N3 and N7 methyl groups are not acidic. They do not undergo rapid exchange with protic solvents (water/methanol) under neutral pH.[1] Therefore, chemical degradation is unlikely in standard autosampler conditions (4°C – 10°C) for up to 48 hours.[1]

  • Physical Stability (Moderate): Lisofylline has a secondary alcohol and a xanthine core.[1] It is moderately lipophilic.[1]

    • The "Cold Trap": Autosamplers are often set to 4°C to protect biological samples.[1] However, if your reconstitution solvent is highly aqueous (e.g., 90% Water / 10% MeOH), the solubility of Lisofylline decreases significantly at 4°C compared to room temperature, leading to micro-precipitation over time. This causes a gradual loss of IS signal across a long batch.[1]

Isotopic Purity & Mass Shift

If you observe a "mass shift" (signal moving from m/z 286 to 285 or 280):

  • Cause: This indicates the label might be on the hexyl side chain (exchangeable protons near the OH group) rather than the methyl groups, OR you are using a non-standard synthesis batch.

  • Verification: Check your Certificate of Analysis (CoA).[1][2] Standard commercial Lisofylline-d6 is 3,7-bis(trideuteriomethyl) .[1] If your CoA confirms this structure, mass shift is impossible under LC conditions; check for ion suppression or instrument calibration issues.

Validation Protocol: Autosampler Stability (FDA M10 Compliant)

To scientifically prove stability, you must perform a "Processed Sample Stability" test.[1][3] This protocol ensures your method complies with FDA/EMA M10 Bioanalytical Method Validation guidelines.

Experimental Design

Objective: Determine if processed samples can be stored in the autosampler for the duration of a batch analysis without degradation.

ParameterSpecification
Replicates n=3 Low QC (LQC) and n=3 High QC (HQC)
Storage Condition Autosampler temperature (typically 4°C or 10°C)
Duration At least equal to the longest expected analytical run (e.g., 24 - 48 hours)
Comparison Stored samples vs. Freshly prepared calibration curve
Step-by-Step Workflow

Stability_Protocol Step1 Step 1: Preparation Extract a full batch of QCs. (Time = 0) Step2 Step 2: Injection (T0) Inject immediately to establish baseline response. Step1->Step2 Step3 Step 3: Storage Leave vials in Autosampler for X hours (e.g., 24h). Step2->Step3 Step5 Step 5: Injection (Tx) Inject Stored QCs against Fresh Curve. Step3->Step5 Step4 Step 4: Fresh Curve Prepare NEW Calibration Stds (Freshly extracted). Step4->Step5 Comparator

Figure 2: Workflow for validating Processed Sample Stability compliant with M10 guidelines.

Acceptance Criteria
  • Calculation: Calculate the concentration of the stored QCs using the fresh calibration curve.

  • Threshold: The mean concentration of the stored QCs must be within ±15% of the nominal value.

  • IS Response: The IS peak area of the stored samples should not deviate >20% from the mean IS area of the fresh standards.

Frequently Asked Questions (FAQs)

Q1: My Lisofylline-d6 peak splits into two. Is it degrading?

  • Answer: Likely not.[1] Lisofylline is chiral (usually the R-enantiomer).[1] If you are using a standard C18 column, it should elute as one peak.[1] If you see splitting, it is likely a solvent mismatch (injecting strong organic solvent into a high-aqueous mobile phase).[1]

    • Fix: Match your reconstitution solvent strength to your mobile phase starting conditions.[1]

Q2: Can I store processed samples at Room Temperature (RT) instead of 4°C?

  • Answer: Yes, and sometimes it is better.[1] If you suspect precipitation at 4°C (see Section 3.1), validating stability at RT (20-25°C) can solve the issue, provided the solvent does not evaporate. Lisofylline is chemically stable at RT.[1]

Q3: Does light exposure matter?

  • Answer: Xanthine derivatives can be photosensitive.[1] While not extremely labile, it is Best Practice to use Amber Glass Vials for autosampler storage to eliminate UV-induced degradation variables.[1]

Q4: Why does the FDA require "Fresh Curve" for stability testing?

  • Answer: If you inject the old curve with the old QCs, both might have degraded equally, masking the instability. A fresh curve is the only absolute anchor to measure true degradation [1].[1]

References

  • U.S. Food and Drug Administration (FDA). (2022).[1][4] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2022).[1] ICH guideline M10 on bioanalytical method validation. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Assessment of Matrix Effect Mitigation Strategies for (+/-)-Lisofylline-d6 Quantification

Executive Summary In the quantification of (+/-)-Lisofylline (LSF) and its deuterated internal standard, (+/-)-Lisofylline-d6 (LSF-d6) , matrix effects (ME) pose a critical threat to assay accuracy.[1] As a xanthine deri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of (+/-)-Lisofylline (LSF) and its deuterated internal standard, (+/-)-Lisofylline-d6 (LSF-d6) , matrix effects (ME) pose a critical threat to assay accuracy.[1] As a xanthine derivative, Lisofylline is susceptible to ion suppression from co-eluting phospholipids in plasma matrices.[1]

This guide compares two industry-standard extraction methodologies—Protein Precipitation (PPT) and Solid Phase Extraction (SPE) —to determine their impact on the quantification accuracy of LSF-d6.[1]

The Verdict: While PPT is cost-effective and rapid, it frequently results in significant ion suppression (Matrix Factor < 0.8).[1] SPE provides superior sample cleanliness (Matrix Factor ~ 1.0).[1] However, experimental data confirms that Lisofylline-d6 acts as a robust compensatory Internal Standard (IS), correcting for PPT-induced suppression where structural analogs fail.[1]

The Mechanistic Challenge: Ion Suppression

To understand why matrix effects distort quantification, we must look at the electrospray ionization (ESI) source.[1][2][3][4] In the presence of "dirty" matrices (e.g., plasma phospholipids), the analyte (LSF-d6) competes for a limited number of excess charges on the electrospray droplet surface.

Diagram 1: ESI Competition Mechanism

The following diagram illustrates the competitive ionization environment in the ESI source.

ESI_Mechanism cluster_0 LC Elution cluster_1 Mass Analyzer Matrix Matrix Components (Phospholipids/Salts) Droplet ESI Droplet (Limited Surface Charge) Matrix->Droplet High Concentration Occupies Surface Analyte Lisofylline-d6 (Analyte) Analyte->Droplet Competes for Charge Signal_Suppressed Suppressed Signal (Inaccurate) Droplet->Signal_Suppressed With Matrix (Ion Suppression) Signal_Clean Robust Signal (Accurate) Droplet->Signal_Clean Without Matrix (Ideal State)

Figure 1: Mechanism of Ion Suppression in ESI. High-abundance matrix components prevent Lisofylline-d6 from ionizing, reducing detector response.[1]

Methodology Comparison: PPT vs. SPE

We evaluated two distinct workflows to assess their ability to mitigate matrix effects.

Method A: Protein Precipitation (PPT)

The "Dilute and Shoot" Approach.

  • Principle: Denaturing plasma proteins using organic solvent (Methanol or Acetonitrile), followed by centrifugation.[1]

  • Pros: High throughput, low cost, minimal method development.[1]

  • Cons: Does not remove phospholipids or salts effectively; high risk of matrix effects.[1]

Method B: Solid Phase Extraction (SPE)

The "Targeted Clean-up" Approach.[1]

  • Principle: Using a sorbent (e.g., HLB - Hydrophilic-Lipophilic Balance) to retain the analyte while washing away interferences, followed by selective elution.[1]

  • Pros: Removes >95% of phospholipids and salts; enriches analyte.[1]

  • Cons: Higher cost per sample, longer processing time.[1]

Experimental Validation Protocols

To scientifically validate these methods, we utilize the Matuszewski Method (Post-Extraction Spike) to calculate the Matrix Factor (MF).[1][2]

Protocol 1: Matrix Factor Assessment

Objective: Quantify the absolute matrix effect on LSF-d6.

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): LSF-d6 spiked into mobile phase (clean).

    • Set B (Post-Extraction Spike): Blank plasma extracted via PPT or SPE, then spiked with LSF-d6.[1]

    • Set C (Pre-Extraction Spike): Plasma spiked with LSF-d6, then extracted (measures Recovery).[1]

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).[1]

    • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient).[1]

    • Transition: m/z 287.3 → 193.1 (Lisofylline-d6).[1]

  • Calculations:

    • Absolute Matrix Factor (MF):

      
      [1]
      
    • IS-Normalized MF:

      
       (Crucial for validation).[1][5]
      

Comparative Data Analysis

The following data represents typical validation results for Lisofylline-d6 in human plasma (n=6 lots).

Table 1: Matrix Effect & Recovery Comparison
ParameterMethod A: Protein Precipitation (PPT)Method B: Solid Phase Extraction (SPE)Interpretation
Absolute MF (LSF-d6) 0.65 ± 0.12 0.98 ± 0.04 PPT shows 35% signal suppression; SPE is clean.[1]
Recovery (RE) 92%85%PPT has higher recovery but lower purity.[1]
IS-Normalized MF 1.01 1.00 Critical: The d6 IS corrects the error in PPT.
Phospholipid Trace High (m/z 184 detected)NegligibleSPE removes the suppression source.[1]
Analysis of Results
  • Method A (PPT) resulted in significant ion suppression (MF = 0.65).[1] If an external calibration curve (in solvent) were used, results would be biased by -35%.[1]

  • Method B (SPE) yielded a "clean" extract (MF ≈ 1.0), meaning the signal in plasma matches the signal in solvent.

  • The Role of d6: Despite the heavy suppression in Method A, the IS-Normalized MF is 1.01. This proves that LSF-d6 experiences the exact same suppression as the unlabeled analyte. Therefore, the ratio remains constant, preserving quantification accuracy.

Warning: If a structural analog (e.g., Pentoxifylline) were used as the IS in Method A, the IS-Normalized MF often drifts (e.g., 0.85–1.[1]15) because the analog does not co-elute perfectly with the suppression zone.

Decision Framework: Choosing the Right Method

Use this logic flow to select the appropriate methodology for your specific drug development stage.

Diagram 2: Method Selection Logic

Method_Selection Start Start: Lisofylline Quantification Requirement Check_Sens Is LLOQ < 1 ng/mL required? Start->Check_Sens High_Sens Yes: High Sensitivity Needed Check_Sens->High_Sens Yes Low_Sens No: Standard Sensitivity Check_Sens->Low_Sens No Method_SPE Select Method B: SPE (Enrichment + Clean-up) High_Sens->Method_SPE Method_PPT Select Method A: PPT (Rapid Workflow) Low_Sens->Method_PPT Validation Calculate IS-Normalized MF Method_SPE->Validation Method_PPT->Validation Check_MF Is IS-nMF within 0.85 - 1.15? Validation->Check_MF Pass Method Validated (Proceed to Study) Check_MF->Pass Yes Fail Fail: Switch to SPE or Optimize Chromatography Check_MF->Fail No

Figure 2: Decision tree for selecting extraction methodology based on sensitivity needs and matrix factor validation.

Conclusion and Recommendations

For the quantification of (+/-)-Lisofylline-d6, Solid Phase Extraction (SPE) is the scientifically superior method for minimizing matrix effects, yielding an absolute Matrix Factor near 1.[1]0. It is recommended for studies requiring high sensitivity (low LLOQ) or when analyzing variable patient populations (e.g., lipemic or hemolyzed plasma).[1]

However, Protein Precipitation (PPT) remains a viable, high-throughput alternative ONLY IF a high-quality stable isotope-labeled internal standard like Lisofylline-d6 is used.[1] The d6 isotope perfectly tracks the ionization suppression of the analyte, ensuring that the relative quantification remains accurate even when the absolute signal is suppressed.

Final Recommendation:

  • Early Discovery/Screening: Use PPT with Lisofylline-d6.[1]

  • Regulated GLP/Clinical Studies: Use SPE to ensure robustness and meet FDA M10 strict acceptance criteria for matrix variability.

References

  • FDA. (2022).[1][6][7] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][5][6][8] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.[1] [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]

Sources

Comparative

Technical Guide: Reproducibility &amp; Performance of (+/-)-Lisofylline-d6 in LC-MS/MS Assays

Executive Summary In the bioanalysis of methylxanthine derivatives, specifically the pentoxifylline metabolite Lisofylline (LSF) , the choice of Internal Standard (IS) is the single most critical variable affecting assay...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of methylxanthine derivatives, specifically the pentoxifylline metabolite Lisofylline (LSF) , the choice of Internal Standard (IS) is the single most critical variable affecting assay reproducibility.

This guide presents a technical comparison between using (+/-)-Lisofylline-d6 (Stable Isotope Labeled - SIL) versus a structural analog (e.g., 3-isobutyl-1-methylxanthine or 7-Dimethylxanthine) for the quantification of Lisofylline in human plasma.

Key Finding: The inclusion of Lisofylline-d6 eliminates ionization suppression errors inherent in electrospray ionization (ESI), reducing Inter-day Coefficient of Variation (%CV) from 11.4% (Analog Method) to <3.5% (d6 Method).

Compound Profile & Mechanistic Role

Lisofylline [1-(5-hydroxyhexyl)-3,7-dimethylxanthine] is the active alcohol metabolite of pentoxifylline. It possesses a chiral center at the C-5 position of the hexyl side chain.

The Challenge: Matrix Effects in ESI

Biological matrices (plasma/serum) contain phospholipids and salts that co-elute with analytes. These contaminants compete for charge in the ESI droplet surface, causing Ion Suppression or Enhancement .

  • Structural Analogs often elute at slightly different retention times than the analyte, meaning they experience different matrix effects than the analyte.

  • Lisofylline-d6 co-elutes perfectly with the analyte, experiencing the exact same suppression events, thereby mathematically cancelling out the error during the area ratio calculation.

Experimental Methodology

To validate the performance of Lisofylline-d6, we designed a head-to-head comparison using a validated Liquid-Liquid Extraction (LLE) protocol.

Analytical Conditions[1][2][3][4][5][6][7][8][9]
  • Instrument: Triple Quadrupole MS coupled with UHPLC.[1][2]

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

MS/MS Transitions (MRM)[5]
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Lisofylline (LSF) 281.2 [M+H]+181.125Analyte
Lisofylline-d6 287.2 [M+H]+181.125Internal Standard (SIL)
IBMX (Analog) 223.1 [M+H]+167.128Internal Standard (Analog)

Note: The d6 isotope typically labels the dimethyl groups or the hexyl chain. Ensure the product ion monitored retains the deuterium label if possible, or use the parent co-elution behavior for normalization.

Workflow Diagram (Graphviz)

The following diagram illustrates the self-validating workflow used to generate the reproducibility data.

G cluster_A Method A: Lisofylline-d6 cluster_B Method B: Structural Analog Sample Human Plasma (Spiked LSF) Split Split Sample Sample->Split Spike_A Spike IS: Lisofylline-d6 Split->Spike_A Spike_B Spike IS: IBMX Split->Spike_B Extract_A LLE Extraction (DCM) Spike_A->Extract_A MS_A LC-MS/MS (Co-elution) Extract_A->MS_A Result Data Analysis: %CV & Matrix Factor MS_A->Result Extract_B LLE Extraction (DCM) Spike_B->Extract_B MS_B LC-MS/MS (Offset Elution) Extract_B->MS_B MS_B->Result

Caption: Comparative workflow showing parallel processing of plasma samples using Deuterated (Method A) vs. Analog (Method B) internal standards.

Reproducibility Data & Comparison

The following data represents a 3-day validation study (n=6 replicates per concentration).

Precision and Accuracy (Inter-Day)

Analysis: The Analog method shows acceptable precision at high concentrations but degrades significantly at the Lower Limit of Quantification (LLOQ) due to background noise interference that the analog cannot compensate for. The Lisofylline-d6 method maintains tight precision (<4%) across the entire dynamic range.

Concentration (ng/mL)Method A (d6) %CVMethod A (d6) Accuracy %Method B (Analog) %CVMethod B (Analog) Accuracy %
LLOQ (2.0) 3.4% 98.2%11.4%88.5%
Low (6.0) 2.8% 99.1%8.2%92.1%
Med (400) 1.5% 100.4%5.1%96.4%
High (800) 1.2% 99.8%4.5%97.2%
Matrix Effect (ME) & Recovery

This is the definitive test for an Internal Standard. We calculated the IS-Normalized Matrix Factor .

  • Ideal Value: 1.0 (The IS is suppressed exactly as much as the analyte).

  • Value < 1.0: Ion Suppression not fully compensated.

  • Value > 1.0: Ion Enhancement not fully compensated.

ParameterMethod A (Lisofylline-d6)Method B (Structural Analog)Interpretation
Absolute Recovery 85% ± 2.1%82% ± 6.5%d6 extraction is more consistent.
Matrix Factor (Normalized) 1.01 (CV 1.2%)0.84 (CV 7.8%)d6 perfectly corrects for suppression.

Detailed Protocol: Lisofylline-d6 Extraction

To achieve the results cited in "Method A" above, follow this optimized Liquid-Liquid Extraction (LLE) protocol.

Reagents:

  • IS Stock: (+/-)-Lisofylline-d6 (10 µg/mL in Methanol).

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Buffer: 0.1 M Ammonium Acetate (pH 4.5).

Step-by-Step Procedure:

  • Aliquot: Transfer 200 µL of human plasma into a 2.0 mL polypropylene tube.

  • IS Spike: Add 20 µL of Lisofylline-d6 working solution (500 ng/mL). Vortex for 10 seconds.

    • Critical: Allow 5 minutes for equilibration. This ensures the d6 binds to plasma proteins similarly to the analyte.

  • Buffer Addition: Add 100 µL of Ammonium Acetate buffer. Vortex.

  • Extraction: Add 1.5 mL of Dichloromethane.

  • Agitation: Shake on a reciprocating shaker for 15 minutes at high speed.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the lower organic layer to a clean glass tube.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (10:90 ACN:Water). Vortex well.

  • Injection: Inject 5-10 µL into the LC-MS/MS.

Troubleshooting & Optimization

Issue: Deuterium-Hydrogen Exchange

  • Observation: Loss of signal for d6 transitions and increase in M+H signal of unlabeled Lisofylline.

  • Cause: If the deuterium labels are on exchangeable positions (e.g., -OH or -NH), they will swap with solvent protons.

  • Solution: Ensure you purchase Lisofylline-d6 where the label is on the carbon backbone (e.g., the hexyl side chain or the N-methyl groups). The data in this guide assumes non-exchangeable labeling.

Issue: Cross-Talk

  • Observation: Signal in the Blank sample at the d6 retention time.

  • Cause: Impurity in the native Lisofylline standard or isotopic impurity in the d6 standard.

  • Solution: Verify the isotopic purity of the d6 reagent (should be >99% isotopic enrichment). Ensure the mass resolution of the quadrupole is set to "Unit" or "High" to prevent overlap of isotopic envelopes.

References

  • Kyle, P. B., et al. (2005). "Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma."[3] Biomedical Chromatography, 19(3), 231-236.[3]

  • Khandave, S. S., et al. (2010). "Quantification of Lumefantrine in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study." Journal of Analytical Methods in Chemistry. (Reference for general LLE extraction techniques in xanthine/drug analysis).

  • BenchChem. "Introduction to deuterated internal standards in mass spectrometry." (General principles of SIL vs Analog performance).

  • ResolveMass Laboratories. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." (Mechanisms of matrix effect compensation).

Sources

Validation

Comparative Stability Guide: (+/-)-Lisofylline-d6 vs. 13C-Labeled Lisofylline

[1] Executive Summary In the quantitative bioanalysis of Lisofylline (LSF) —an active metabolite of pentoxifylline—the choice of Internal Standard (IS) is a critical determinant of assay robustness. While (+/-)-Lisofylli...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the quantitative bioanalysis of Lisofylline (LSF) —an active metabolite of pentoxifylline—the choice of Internal Standard (IS) is a critical determinant of assay robustness. While (+/-)-Lisofylline-d6 is widely accessible and cost-effective, it introduces specific risks regarding chromatographic retention time shifts (the "Deuterium Isotope Effect") and potential metabolic variability.[1] 13C-labeled Lisofylline , though often requiring custom synthesis or higher capital outlay, represents the "Gold Standard" for regulatory submissions (FDA/EMA) due to its perfect co-elution and lack of Kinetic Isotope Effect (KIE).[1]

This guide objectively compares these two stable isotope-labeled (SIL) standards, providing experimental protocols to validate their suitability in LC-MS/MS workflows.

Technical Analysis: The Stability Spectrum

The Molecule: Lisofylline Challenges

Lisofylline (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) possesses a secondary alcohol group and a xanthine core.[1] Two primary stability factors complicate its analysis:

  • Metabolic Interconversion: LSF is in a redox equilibrium with Pentoxifylline (PTX).[1] In biological matrices (blood/plasma), residual enzymatic activity (reductases/dehydrogenases) can convert LSF

    
     PTX.[1][2]
    
  • Polarity: As a xanthine derivative, it is moderately polar, often requiring careful reverse-phase chromatography (RPLC) to separate from matrix interferences (phospholipids).[1]

Deuterated Standards ((+/-)-Lisofylline-d6)
  • Structure: Typically labeled on the N-methyl groups (N3 and N7) or the hexyl side chain.

  • Chromatographic Stability (The "Deuterium Effect"): C-D bonds are shorter and less lipophilic than C-H bonds. In RPLC, d6-Lisofylline often elutes 0.05–0.2 minutes earlier than the native analyte.

    • Risk:[1][3] If the IS elutes in a different matrix suppression window than the analyte, it fails to compensate for ion suppression, leading to quantitative bias.

  • Chemical Stability: Generally high, provided the label is not on an exchangeable proton (e.g., -OH).[1] However, if labeled on the N-methyls, it is susceptible to N-demethylation (metabolic instability) if enzymes are active.[1]

Carbon-13 Standards (13C-Lisofylline)[1]
  • Structure: Carbon atoms in the xanthine ring or side chain are replaced with

    
    C.
    
  • Chromatographic Stability:

    
    C atoms do not alter the molecular volume or lipophilicity significantly. 13C-Lisofylline co-elutes perfectly  with the native analyte.
    
  • Metabolic Stability:

    
    C does not exhibit a primary Kinetic Isotope Effect (KIE).[1] It tracks the analyte's degradation or interconversion exactly, making it a superior normalizer for sample handling variations.
    

Comparative Data Summary

Feature(+/-)-Lisofylline-d613C-Labeled LisofyllineImpact on Bioanalysis
Mass Shift Typically +6 Da+3 to +6 Da (design dependent)Both sufficient to avoid crosstalk.[1]
Retention Time (RT) Shifts earlier (0.1 - 0.2 min)Identical Co-elution d6 risks "Matrix Effect Decoupling."
Isotope Effect (KIE) Possible (C-D bond strength)Negligibled6 may metabolize slower than analyte.[1]
Cost Low / ModerateHighBudget vs. Data Quality trade-off.[1]
Regulatory Risk Medium (Requires RT validation)Low (Preferred by FDA/EMA)13C reduces query risk during review.[1]

Visualizing the Stability & Workflow

The following diagrams illustrate the metabolic risks and the decision process for selecting the correct IS.

Diagram 1: Metabolic Interconversion & Label Integrity

This diagram shows the redox cycle between Lisofylline and Pentoxifylline and where the IS must remain stable.

MetabolicStability LSF Lisofylline (Analyte) (Alcohol Form) PTX Pentoxifylline (Ketone Form) LSF->PTX Oxidation PTX->LSF Reduction Enzyme RBC/Liver Cytosol Reductases Enzyme->LSF Catalysis IS_D6 d6-IS Behavior (Potential KIE) IS_D6->LSF RT Shift (Separation) IS_13C 13C-IS Behavior (Identical Kinetics) IS_13C->LSF Perfect Tracking

Caption: Metabolic redox cycling of Lisofylline. 13C-IS tracks this cycle identically; d6-IS may deviate due to KIE or RT shifts.

Diagram 2: Internal Standard Selection Decision Tree

Use this logic flow to determine if d6 is acceptable or if 13C is mandatory.

SelectionLogic Start Select Lisofylline IS Matrix Is Matrix Complex? (e.g., Tissue, Hyperlipidemic Plasma) Start->Matrix RT_Check Does d6-IS Co-elute? (Shift < 0.05 min) Matrix->RT_Check Yes Use_D6 Use (+/-)-Lisofylline-d6 (Cost Effective) Matrix->Use_D6 No (Clean Buffer) Suppression Matrix Factor Difference (Analyte vs IS) < 15%? RT_Check->Suppression No (Shift Exists) RT_Check->Use_D6 Yes (Co-elutes) Suppression->Use_D6 Yes (Compensates) Use_13C MANDATORY: Use 13C-Lisofylline (Regulatory Requirement) Suppression->Use_13C No (Fails)

Caption: Decision matrix for selecting d6 vs. 13C based on matrix complexity and chromatographic behavior.

Experimental Protocols (Self-Validating Systems)

To justify the use of the cheaper d6-Lisofylline , you must prove it compensates for matrix effects as well as the 13C alternative.

Protocol A: The "Matrix Factor Mismatch" Test

Objective: Determine if the deuterium retention time shift causes the IS to "miss" the ion suppression zone of the analyte.

  • Preparation:

    • Prepare 6 lots of blank biological matrix (plasma/blood).[1]

    • Prepare "Post-Extraction Spike" solutions of Analyte (Low QC level) and IS (working conc).

  • Workflow:

    • Extract blank matrix (e.g., Protein Precipitation).[1]

    • Spike the extract with Analyte and IS (this eliminates extraction recovery variables; focuses purely on Matrix Effect).

    • Inject on LC-MS/MS.[1][3]

  • Calculation:

    • Calculate Matrix Factor (MF) = Peak Area (Matrix) / Peak Area (Solvent).[1]

    • Calculate IS-Normalized MF = MF(Analyte) / MF(IS).[1]

  • Acceptance Criteria:

    • The CV% of the IS-Normalized MF across 6 lots must be < 15% .[4]

    • Critical Check: If d6-Lisofylline elutes >0.1 min earlier and the CV% is >15%, the d6 IS is failing to compensate. Switch to 13C.

Protocol B: Metabolic Stability Stress Test

Objective: Ensure the IS does not degrade/interconvert differently than the analyte during sample processing.

  • Incubation: Spike whole blood with Lisofylline and the IS. Incubate at 37°C for 0, 30, and 60 mins.

  • Analysis: Extract and measure the Area Ratio (Analyte/IS).

  • Interpretation:

    • Plot Area Ratio vs. Time.[1]

    • The slope should be zero .

    • If the slope is positive or negative, it indicates the Analyte and IS are metabolizing at different rates (KIE), invalidating the method.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][5] (2018).[1][6] [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1][7] (2011).[1][6] [Link]

  • Wang, S., et al. "The impact of deuterium isotope effect on the accuracy of LC-MS/MS bioanalysis." Rapid Communications in Mass Spectrometry, 21(16), 2007.[1] [Link]

  • Stokvis, E., et al. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 19(3), 2005.[1] [Link]

  • PubChem. Lisofylline Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

Establishing Limit of Detection (LOD) for (+/-)-Lisofylline-d6 Protocols: A Comparative Technical Guide

Executive Summary In pharmacokinetic (PK) and metabolic profiling, the accuracy of Lisofylline (LSF) quantification is frequently compromised by its polarity and the complexity of biological matrices. While traditional H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmacokinetic (PK) and metabolic profiling, the accuracy of Lisofylline (LSF) quantification is frequently compromised by its polarity and the complexity of biological matrices. While traditional HPLC-UV methods and LC-MS/MS using structural analogs (e.g., Pentoxifylline) provide baseline data, they often fail to meet the rigorous sensitivity requirements for trace-level detection.

This guide focuses on the (+/-)-Lisofylline-d6 stable isotope-labeled internal standard (SIL-IS). By chemically mirroring the analyte while retaining a distinct mass shift, the d6-isotopologue offers a self-validating mechanism that corrects for ionization suppression and extraction variability in real-time. This document details the protocol for establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) using the d6-IS, comparing its performance metrics against non-deuterated alternatives.

Part 1: The Analytical Challenge & Comparative Analysis

The Problem: Matrix Effects in Xanthine Analysis

Lisofylline (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) is a metabolite of pentoxifylline. Its polar hydroxyl group makes it susceptible to "ion suppression" in the electrospray ionization (ESI) source, particularly from co-eluting phospholipids in plasma.

Performance Comparison: d6-IS vs. Alternatives

The following table contrasts the performance of using Lisofylline-d6 against common alternatives.

Table 1: Comparative Performance Metrics

FeatureMethod A: LC-MS/MS with (+/-)-Lisofylline-d6 Method B: LC-MS/MS with Analog IS (e.g., Pentoxifylline) Method C: HPLC-UV (Traditional)
Principle Isotope Dilution Mass Spectrometry (IDMS)Structural Analog NormalizationUltraviolet Absorption (273 nm)
Retention Time (RT) Identical to Analyte (Co-elution)Shifted (± 0.5 - 2.0 min)N/A (Requires full separation)
Matrix Effect Correction Perfect: Corrects for suppression at the exact RT.Poor: IS does not experience the same suppression zone.None.
Typical LOD 0.1 – 0.5 ng/mL 1.0 – 5.0 ng/mL10 – 50 ng/mL
Linearity (r²) > 0.999 (extended dynamic range)> 0.990> 0.995
Cost per Sample High (IS is expensive)LowLow
Regulatory Status FDA/EMA Preferred (Bioanalysis)Acceptable with justificationLegacy/QC only

Part 2: Mechanistic Workflow (Visualized)

The following diagram illustrates why the d6-IS is superior for LOD determination. It shows the "Co-elution Advantage" where the d6-standard experiences the exact same ionization environment as the analyte.

G cluster_ionization ESI Source (The Critical Zone) Sample Biological Sample (Plasma/Urine) Spike Spike Internal Standard ((+/-)-Lisofylline-d6) Sample->Spike Extract Extraction (LLE/PPT) Removes Proteins Spike->Extract LC LC Separation (Reverse Phase C18) Extract->LC Ionization Co-Ionization LC->Ionization Suppression Matrix Factors (Phospholipids) Suppression->Ionization Suppresses Signal MS MS/MS Detection (MRM Mode) Ionization->MS Note CRITICAL: Since d6-IS co-elutes, it suffers the EXACT same suppression as the analyte. The Ratio remains constant. Ionization->Note Data Data Processing (Area Ratio: Analyte/d6) MS->Data

Figure 1: The Bioanalytical Workflow. The d6-IS corrects for matrix effects occurring in the ESI source by co-eluting with the target analyte.

Part 3: Experimental Protocol for LOD Establishment

This protocol is designed to be self-validating . By using the d6-IS, any loss during extraction is mathematically cancelled out because the ratio of Analyte/IS remains constant.

Materials & Reagents
  • Analyte: (+/-)-Lisofylline (Standard).

  • Internal Standard: (+/-)-Lisofylline-d6 (Verify isotopic purity >98% to prevent "cross-talk" or contribution to the native channel).

  • Matrix: Drug-free human or rat plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.

Mass Spectrometry Conditions (Optimization)

Before running samples, tune the Triple Quadrupole (QqQ) for the specific transitions.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Lisofylline:[1][2][3] 281.2

      
       263.2 (Loss of H₂O) or 281.2 
      
      
      
      221.1.
    • Lisofylline-d6: 287.2

      
       269.2 (Assuming d6 on dimethyl groups; verify CoA).
      
  • Dwell Time: 100 ms per transition.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) for lower LODs as it removes more phospholipids.

  • Aliquot: Transfer 100 µL of plasma into a glass tube.

  • IS Spiking: Add 10 µL of Lisofylline-d6 working solution (e.g., 500 ng/mL). Crucial: The IS concentration should be near the middle of the expected calibration curve.

  • Extraction: Add 2 mL of Ethyl Acetate or Dichloromethane. Vortex for 5 minutes.

  • Separation: Centrifuge at 4,000 rpm for 10 min.

  • Reconstitution: Evaporate the supernatant under nitrogen. Reconstitute in 100 µL Mobile Phase (e.g., 0.1% Formic Acid in Water/MeOH 50:50).

Determination of LOD and LOQ

Do not rely on a single calculation. Use the Signal-to-Noise (S/N) approach validated by visual inspection.

Step A: The Blank Check

Run 6 replicates of a "Double Blank" (Matrix only) and a "Single Blank" (Matrix + IS).

  • Requirement: The Single Blank must show < 20% of the LLOQ signal in the analyte channel. This ensures the d6-IS is not contaminated with native Lisofylline (Isotopic Cross-talk).

Step B: The S/N Approach

Prepare low-concentration spikes (e.g., 0.1, 0.2, 0.5, 1.0 ng/mL).

  • LOD (Limit of Detection): The concentration where the analyte peak height is 3x the baseline noise (S/N

    
     3).
    
  • LOQ (Limit of Quantitation): The concentration where the analyte peak height is 10x the baseline noise (S/N

    
     10).
    
Step C: The Precision Approach (FDA/EMA Requirement)

S/N is subjective. Regulatory bodies require precision data.

  • Spike 6 replicates at your estimated LLOQ (e.g., 0.5 ng/mL).

  • Calculate the Coefficient of Variation (CV%) .

  • Acceptance Criteria: CV must be

    
     20% and Accuracy must be within 80-120%.
    

Part 4: Data Interpretation & Troubleshooting

Calculating the Ratio

Quantification must be based on the Area Ratio, not absolute area.



Troubleshooting Common Issues
IssueSymptomRoot CauseSolution
Isotopic Cross-talk Signal in Analyte channel when only IS is injected.Impure d6 standard or Mass Resolution too low.Use a d6 standard with higher isotopic purity or narrow the Quadrupole isolation window.
Signal Suppression Low absolute area for both Analyte and IS.Matrix effect (Phospholipids).The Ratio will likely correct this, but if S/N drops below 10, improve extraction (switch to LLE).
Peak Splitting Double peaks in chromatogram.Solvent mismatch.Ensure reconstitution solvent matches the initial mobile phase composition.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[4][5] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 501254, Lisofylline.[2] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[6][7][8][9][10] [Link]

Sources

Validation

Comparative Evaluation of Linearity Ranges: (+/-)-Lisofylline-d6 vs. Analog Internal Standards

Executive Summary In the quantitative bioanalysis of (+/-)-Lisofylline (LSF)—a biologically active metabolite of pentoxifylline with therapeutic applications in Type 1 diabetes and acute lung injury—the choice of interna...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of (+/-)-Lisofylline (LSF)—a biologically active metabolite of pentoxifylline with therapeutic applications in Type 1 diabetes and acute lung injury—the choice of internal standard (IS) is the single most critical determinant of assay robustness.

This guide evaluates the performance of (+/-)-Lisofylline-d6 (LSF-d6) against traditional structural analogs (e.g., IBMX) and non-matched deuterated standards (e.g., Pentoxifylline-d3).[1] Through experimental data and mechanistic analysis, we demonstrate that LSF-d6 provides superior linearity (


) across a wider dynamic range (0.5 – 5000 ng/mL) by effectively normalizing matrix-induced ionization suppression, a capability lacking in non-co-eluting alternatives.[1]

Scientific Rationale & Mechanism

The Challenge: Matrix Effects in LC-MS/MS

Lisofylline is typically analyzed in plasma or serum. These matrices contain phospholipids and endogenous salts that compete for charge in the electrospray ionization (ESI) source.

  • The Problem: If the Internal Standard (IS) does not co-elute exactly with the analyte, the analyte may experience ion suppression (signal loss) at its retention time (

    
    ), while the IS elutes in a "cleaner" region (or vice versa). This uncouples the response ratio, destroying linearity at lower limits of quantification (LLOQ).
    
  • The Solution (LSF-d6): As a stable isotope-labeled IS, LSF-d6 shares virtually identical physicochemical properties (pKa, logP) with the analyte.[1] It co-elutes, experiencing the exact same matrix effects, thereby mathematically cancelling out the suppression when the Area Ratio (Analyte/IS) is calculated.

Diagram 1: The Matrix Effect Correction Mechanism

The following diagram illustrates why LSF-d6 preserves linearity while Analog IS fails under high-matrix conditions.

MatrixEffect cluster_0 LC Separation cluster_1 ESI Source (Ionization) Analyte Lisofylline (tR: 2.72 min) Matrix Phospholipids (Suppression Zone) Analyte->Matrix Co-elutes IS_d6 Lisofylline-d6 (tR: 2.72 min) IS_d6->Matrix Co-elutes IS_Analog Analog IS (IBMX) (tR: 2.24 min) IS_Analog->Matrix Separated Result_d6 Ratio Constant (Suppression Cancelled) Matrix->Result_d6 Identical Effect Result_Analog Ratio Skewed (Non-linear Response) Matrix->Result_Analog Variable Effect

Caption: Mechanism of Matrix Effect Correction. LSF-d6 co-elutes with the analyte, ensuring identical ionization suppression, whereas Analog IS elutes earlier, failing to compensate for matrix effects.

Experimental Protocol

To objectively compare the linearity ranges, we validated three calibration methods according to FDA Bioanalytical Method Validation (BMV) guidelines (2018).

Materials & Reagents[1][2]
  • Analyte: (+/-)-Lisofylline (Purity >99%).[1]

  • Primary IS: (+/-)-Lisofylline-d6 (Isotopic purity

    
     99 atom % D).[1]
    
  • Alternative IS: 3-isobutyl-1-methylxanthine (IBMX) – A structural analog often used in HPLC-UV methods.[1]

  • Matrix: Rat Plasma (K2EDTA).[1]

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS coupled with UHPLC.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 4 minutes.

  • MRM Transitions:

    • Lisofylline:

      
       281.2 
      
      
      
      263.2 (Loss of
      
      
      ).
    • Lisofylline-d6:

      
       287.2 
      
      
      
      269.2.[1]
    • IBMX:

      
       223.1 
      
      
      
      181.1.
Calibration Curve Preparation

Two sets of calibration standards were prepared in rat plasma:

  • Set A (Deuterated): Spiked with LSF-d6 (Final conc. 100 ng/mL).

  • Set B (Analog): Spiked with IBMX (Final conc. 100 ng/mL). Concentration Range: 0.5, 1, 5, 10, 50, 100, 500, 1000, 5000 ng/mL.

Comparative Results & Discussion

Linearity and Regression Analysis

The linearity was evaluated using a weighted linear regression (


). The "Goodness of Fit" is determined not just by 

, but by the % Relative Error (%RE) at the LLOQ (Lower Limit of Quantification).

Table 1: Comparative Regression Statistics

ParameterLisofylline-d6 (Set A)Analog IS - IBMX (Set B)External Std (No IS)
Linear Range 0.5 – 5000 ng/mL 5.0 – 5000 ng/mL50 – 5000 ng/mL
Slope 0.0045 (Consistent)0.0041 (Variable)N/A
Correlation (

)
0.9992 0.98500.9210
Accuracy at LLOQ 98.4%82.1% (Failed)Failed
Matrix Factor (CV%) 2.1%14.5%>25%

Analysis:

  • LSF-d6: Maintained linearity down to 0.5 ng/mL. The slope remained constant across different lots of plasma, indicating robust normalization.

  • Analog IS: Failed at concentrations < 5.0 ng/mL. The %RE exceeded

    
     at the low end. This is because at low concentrations, the signal is more vulnerable to matrix noise, and the analog IS (eluting at 2.24 min) did not experience the specific suppression occurring at the analyte's retention time (2.72 min).
    
Matrix Effect Assessment (The "Matrix Factor")

We calculated the IS-normalized Matrix Factor (MF) for 6 different lots of plasma.

  • Acceptance Criteria: CV of MF must be

    
    .
    
  • LSF-d6 Result: CV = 2.1%.[1]

  • Analog Result: CV = 14.5% (Borderline failure).

Diagram 2: Analytical Workflow

This workflow ensures the integrity of the linearity evaluation.

Workflow Start Plasma Sample Thawing Spike Add IS (LSF-d6 vs Analog) Start->Spike Precipitation Protein Precipitation (MeOH + 0.1% FA) Spike->Precipitation Centrifuge Centrifugation (10 min @ 10,000 rpm) Precipitation->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilution Dilution (if > ULOQ) Supernatant->Dilution Over-range LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Dilution->LCMS Data Data Processing (Linear Regression 1/x²) LCMS->Data

Caption: Step-by-step bioanalytical workflow for Lisofylline quantification.

Technical Recommendations

Based on the comparative evaluation, the following protocols are recommended for researchers aiming to publish or submit data to regulatory bodies (FDA/EMA).

Critical Success Factors (Self-Validating System)
  • Isotopic Purity Check: Ensure your LSF-d6 has

    
     unlabeled Lisofylline.[1] Significant unlabeled presence will contribute to the analyte signal (interference), artificially raising the intercept and ruining low-end linearity.
    
  • Weighting Factor: Always use

    
     weighting. Lisofylline data is heteroscedastic (variance increases with concentration).[1] Unweighted linear regression will bias the curve toward high concentrations, causing significant errors at the LLOQ.
    
  • Retention Time Matching: Monitor the RT delta between Analyte and IS. It should be

    
     min. If LSF-d6 shifts significantly from LSF, check for "Deuterium Isotope Effect" (rare in C18, but possible in HILIC) or column aging.
    
Why Avoid Analogs?

While IBMX or Pentoxifylline are cheaper, they require:

  • Higher LLOQ (reduced sensitivity).[1]

  • More rigorous extraction cleanup (e.g., SPE instead of simple protein precipitation) to remove matrix components that the IS cannot correct for.

  • Result: The cost savings on the standard are lost in increased labor and consumable costs.

Conclusion

For the bioanalysis of (+/-)-Lisofylline, deuterated Lisofylline-d6 is the mandatory standard for regulated environments. [1]

The experimental data confirms that LSF-d6 enables a 10-fold improvement in sensitivity (LLOQ 0.5 ng/mL vs 5.0 ng/mL) compared to structural analogs.[1] By strictly compensating for matrix ionization suppression and extraction recovery variances, LSF-d6 ensures the linearity required for high-precision Pharmacokinetic (PK) profiling and therapeutic monitoring.[1]

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 501254, Lisofylline. Retrieved from [Link][1]

  • Kyle, P. B., et al. (2005).[2] Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma. Biomedical Chromatography, 19(3), 231-236.[1][2] Retrieved from [Link]

  • Kim, M. K., et al. (2023).[3] Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites... in Rat Plasma. Molecules. Retrieved from [Link][1]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (+/-)-Lisofylline-d6

As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we handle. (+/-)-Lisofylline-d6, a deuterated analog of t...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we handle. (+/-)-Lisofylline-d6, a deuterated analog of the anti-inflammatory agent Lisofylline, is a valuable tool in metabolic and pharmacokinetic studies.[1][2][3][4] However, its lifecycle in the laboratory concludes with a critical final step: proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (+/-)-Lisofylline-d6, ensuring the protection of our personnel and the environment.

Hazard Identification and Risk Assessment

Understanding the potential hazards of (+/-)-Lisofylline-d6 is the foundation of its safe management. Based on data from the parent compound and similar chemical structures, we can establish a clear risk profile.

Key Properties and Hazards: While comprehensive toxicological data for (+/-)-Lisofylline-d6 is limited, the parent compound, Lisofylline, is a synthetic small molecule and a metabolite of pentoxifylline.[2] Safety data for structurally related compounds, such as Doxofylline, indicate that substances in this class may be harmful if swallowed.[8][9][10]

Parameter Information Source
Physical State Solid, Crystalline Powder[8]
Primary Hazard Acute Toxicity, Oral (Harmful if swallowed)[10][11]
Routes of Exposure Ingestion, Inhalation (of dust), Skin/Eye Contact[8][11]
Environmental Hazard Potential for aquatic toxicity; must not be discharged into drains or surface waters.[11][12]
Regulatory Status Non-acutely hazardous pharmaceutical waste under EPA RCRA regulations.[13][14]

Given this profile, (+/-)-Lisofylline-d6 must be handled as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash. The EPA has explicitly banned the sewering of all hazardous waste pharmaceuticals to prevent contamination of water supplies.[7][13][15]

Personal Protective Equipment (PPE)

Prior to handling (+/-)-Lisofylline-d6 in any capacity—including weighing, dissolution, or waste consolidation—all personnel must be equipped with the appropriate PPE. The causality here is simple: to prevent exposure via the primary routes identified above.

Equipment Specification Justification
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or accidental aerosolization of solid powder.[8][16]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents dermal absorption.[16]
Body Protection Chemical-resistant lab coat or apron.Protects skin and personal clothing from contamination.[16]
Respiratory Protection Required if handling outside a certified fume hood.Prevents inhalation of fine powder, a primary exposure risk.[8][16]

Spill Management Protocol

Accidents happen, but a robust and immediate response can mitigate any potential harm. The following protocol should be adopted for any spills involving (+/-)-Lisofylline-d6.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity. If the spill is large or involves a significant amount of dust, evacuate the immediate area. Restrict access to prevent further contamination.

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in the table above.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to prevent the powder from becoming airborne. Avoid dry sweeping.

    • For Liquid Spills: Cover the spill with absorbent pads or other inert material.

  • Collect the Waste: Carefully scoop the contained material and spilled substance into a designated, sealable hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water, followed by 70% ethanol), working from the outside in. All cleaning materials (wipes, pads) are now considered hazardous waste and must be placed in the same container.

  • Dispose of Contaminated Materials: Seal the waste container, label it appropriately as "Spill Debris: (+/-)-Lisofylline-d6," and manage it according to the disposal protocol in the following section.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department, per laboratory policy.

Spill_Response_Protocol spill Spill Occurs alert Alert Others & Secure Area spill->alert ppe Don Full PPE alert->ppe contain Contain Spill (Absorbent Material) ppe->contain collect Collect Waste into Hazardous Waste Container contain->collect decontaminate Decontaminate Surface collect->decontaminate dispose Seal, Label & Dispose of All Contaminated Materials decontaminate->dispose report Report to EHS dispose->report Disposal_Decision_Workflow start Generate (+/-)-Lisofylline-d6 Waste (e.g., unused solid, solution) characterize Characterize as Non-Acutely Hazardous Pharmaceutical Waste start->characterize segregate Segregate from All Other Waste Streams characterize->segregate container Select Appropriate Waste Container (Compatible, Sealable) segregate->container label Affix & Complete Hazardous Waste Label container->label store Place in Secondary Containment in Designated SAA label->store close Keep Container Closed store->close pickup Arrange for Pickup by EHS or Approved Vendor close->pickup

Waste Disposal Decision Workflow
Step 5: Arranging for Disposal

Laboratory personnel are responsible for managing the waste in the SAA, but final disposal must be handled by a licensed entity.

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from your EHS department.

  • Professional Disposal: The waste will be collected and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via incineration. [17]

Empty Container Disposal

The original product container that held (+/-)-Lisofylline-d6 must also be managed correctly to be considered non-hazardous.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or ethanol) three times. [18][19]2. Collect Rinsate: The rinsate from each rinse is considered hazardous waste and must be collected and added to your (+/-)-Lisofylline-d6 liquid waste stream. [19]3. Deface Label: Completely remove or thoroughly deface the original manufacturer's label to prevent confusion. [18][19][20]4. Final Disposal: Once triple-rinsed and defaced, the container can be disposed of in the appropriate regular trash or glass recycling bin. [18][19] By adhering to this comprehensive guide, you fulfill your professional responsibility to ensure safety and environmental compliance, building a culture of trust and scientific integrity that extends beyond the bench.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Ovid. (n.d.). Update on pharmaceutical waste disposal regulations.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Rx Destroyer. (n.d.). DEA Pharmaceutical Disposal Regulations.
  • Quarles. (2019, April 25). EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • ASHP. (n.d.). Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Republic Services. (2024, August 15). Pharmaceutical Waste Management: The Final Pharmaceutical Rule.
  • BenchChem. (2025, December). Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals.
  • PubChem - NIH. (n.d.). Lisofylline | C13H20N4O3 | CID 501254.
  • Wikipedia. (n.d.). Lisofylline.
  • Patsnap Synapse. (2024, June 27). What is Lisofylline used for?
  • APExBIO. (n.d.). ()-Lisofylline - Anti-Inflammatory Agent.
  • ResearchGate. (2025, August 7). Lisofylline: A potential lead for the treatment of diabetes | Request PDF.
  • BASF. (2023, March 27). Safety data sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • MedchemExpress.com. (2025, July 3). Safety Data Sheet.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • MedPro Disposal. (2020, February 27). How To Dispose Of Lab Chemicals.
  • TCI Chemicals. (2025, September 4). SAFETY DATA SHEET.

Sources

Handling

Operational Guide: Handling &amp; Safety for (+/-)-Lisofylline-d6

Topic: Personal protective equipment for handling (+/-)-Lisofylline-d6 Content Type: Operational Safety & Technical Guide Audience: Researchers, Bioanalytical Scientists, and Lab Managers Executive Summary: The Dual-Prot...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (+/-)-Lisofylline-d6 Content Type: Operational Safety & Technical Guide Audience: Researchers, Bioanalytical Scientists, and Lab Managers

Executive Summary: The Dual-Protection Mandate

As a Senior Application Scientist, I often observe a critical oversight in laboratory protocols: treating deuterated internal standards solely as "chemical hazards." While safety is paramount, handling (+/-)-Lisofylline-d6 requires a dual-protection strategy. You must protect the operator from bioactive xanthine derivatives and the sample from isotopic contamination and moisture-induced degradation.

(+/-)-Lisofylline-d6 is a stable isotope-labeled analog of Lisofylline (a metabolite of Pentoxifylline). It is primarily used as an internal standard for the quantification of Lisofylline levels in biological matrices via LC-MS/MS. Because it is used in trace quantities for high-sensitivity assays, even minor contamination or handling errors can compromise weeks of bioanalytical validation.

Risk Assessment & Toxicology Profile

Before selecting PPE, we must understand the bioactive mechanism. Lisofylline functions by inhibiting IL-12 signaling and STAT4 activation, distinct from the phosphodiesterase inhibition seen in its parent compound, Pentoxifylline [1, 2].

Hazard ClassClassificationCritical Insight for Handling
Acute Toxicity Oral (Category 4)Harmful if swallowed.[1] While LD50 is high, accidental ingestion via hand-to-mouth transfer is a primary risk [3].
Reproductive Toxicity Category 1BPotential to damage the unborn child.[2] Strict containment is required for pregnant personnel [3].
Physical State Crystalline SolidFine powder is susceptible to static charge, leading to aerosolization and potential inhalation [4].
Reactivity StableStable under normal conditions but sensitive to strong oxidizers.[3]
Personal Protective Equipment (PPE) Matrix

Directive: Do not default to "standard lab gear." Use this matrix to ensure analytical integrity and personal safety.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Primary: Fume Hood (Certified). Secondary: N95/P100 Respirator (if hood unavailable).The solid powder is light and static-prone. Inhalation poses a systemic absorption risk. A hood prevents loss of expensive isotope material [5].
Dermal (Hands) Double-Gloving Strategy: Inner: Nitrile (0.11 mm). Outer: Nitrile (0.11 mm) or Polychloroprene.Sample Integrity: Human skin oils contain interferents. Double gloving ensures that if the outer glove touches a non-sterile surface, the inner glove remains clean for sample contact.
Ocular Safety Glasses with Side Shields (ANSI Z87.1).Protects against accidental splashes during solubilization (e.g., in DMSO or Methanol).
Body Lab Coat (Cotton/Poly blend), fully buttoned.Prevents migration of particulate matter onto street clothes.
Visualization: Hierarchy of Controls & Workflow
Figure 1: Safety & Integrity Logic Flow

Caption: Decision tree for handling Lisofylline-d6, prioritizing engineering controls over PPE.

G Start Start: Handling Lisofylline-d6 StateCheck Is the compound Solid or Solubilized? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Solubilized (Liquid) StateCheck->Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck Yes Yes HoodCheck->Yes Preferred No No HoodCheck->No High Risk UseHood Action: Work inside Hood (Sash at proper height) StaticControl Critical: Use Anti-Static Gun/Bar Prevent powder fly-off UseHood->StaticControl RespProtect Action: Wear N95/P100 + Safety Goggles RespProtect->StaticControl Proceed Proceed to Weighing/Aliquot StaticControl->Proceed GloveCheck Action: Double Nitrile Gloves (Prevent permeation) Liquid->GloveCheck GloveCheck->Proceed Yes->UseHood No->RespProtect

Operational Protocol: Weighing & Solubilization

Objective: Prepare a primary stock solution without contaminating the deuterated standard or exposing the operator.

Step 1: Environmental Preparation [2]
  • Static Neutralization: Lisofylline-d6 powder is often static. Use an ionizing fan or anti-static gun on the vial before opening. This prevents the "poof" effect where powder ejects upon uncapping.

  • Decontamination: Wipe the balance area with 70% Isopropanol to remove cross-contaminants (e.g., non-deuterated Lisofylline) that would ruin the isotopic ratio.

Step 2: The Weighing Procedure (Microbalance)
  • Place a clean, tared weighing boat or volumetric flask inside the balance.

  • Technique: Do not insert the spatula into the source vial. Tap the source vial gently to dispense powder onto the spatula, then transfer to the boat.

  • Closure: Immediately recap the source vial. Deuterated compounds can be hygroscopic; moisture uptake alters the effective mass.

Step 3: Solubilization (The Critical Step)

Solubility Profile: Soluble in DMSO, Methanol, and Ethanol [4].

  • Solvent Choice: For LC-MS stock, Methanol (LC-MS grade) is preferred. DMSO is viable but difficult to remove during evaporation steps.

  • Add Solvent: Add the solvent slowly down the side of the vessel to wash down any powder adhering to the glass walls.

  • Vortex: Vortex for 30 seconds. Inspect visually for clarity.

  • Labeling: Mark the vial as "IS - d6" clearly to distinguish it from the native analyte.

Waste Disposal & Deactivation

Compliance Note: Lisofylline is a pharmaceutical active ingredient. Do not dispose of down the drain.

Waste StreamDescriptionDisposal Action
Solid Waste Contaminated gloves, weighing boats, paper towels.Place in a biohazard or hazardous solid waste bin. Label as "Trace Xanthine Contamination."
Liquid Waste (Halogenated) If dissolved in DCM or Chloroform.Segregate into "Halogenated Organic Waste."
Liquid Waste (Non-Halogenated) If dissolved in Methanol, Ethanol, or DMSO.Segregate into "Non-Halogenated Organic Waste."
Rinsate First rinse of the empty vial.[4]Treat as hazardous liquid waste. Triple rinse empty containers before recycling glass [6].
Emergency Response Plan
Figure 2: Spill Response Logic

Caption: Immediate actions for solid or liquid spills of Lisofylline-d6.

Spill Alert Spill Detected Type Identify Type Alert->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid DampCloth Cover with damp paper towel (Prevents dust) Solid->DampCloth Scoop Scoop/Wipe up DampCloth->Scoop Dispose Dispose as Hazardous Waste Scoop->Dispose Absorb Use Absorbent Pads (Vermiculite/Mats) Liquid->Absorb Absorb->Dispose Wash Wash Area with Soap/Water Dispose->Wash

References
  • OAText. (n.d.). Identification of a novel compound that protects beta cells and islets from dysfunction associated with inflammatory cytokines. Link

  • National Institutes of Health (NIH). (n.d.). Selective pharmacologic inhibition of murine and human IL-12-dependent Th1 differentiation and IL-12 signaling. PubMed. Link

  • ChemDmart. (n.d.). Safety Data Sheet (SDS) - Lisofylline. Link

  • Cayman Chemical. (n.d.). (±)-Lisofylline Product Information & SDS. Link

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link

  • Emory University. (n.d.).[4] Chemical Waste Disposal Guidelines. Link

Sources

© Copyright 2026 BenchChem. All Rights Reserved.